BMS-961: A Deep Dive into its Mechanism of Action as a Selective RARγ Agonist
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-961, also known as BMS-189961, is a synthetic retinoid that has garnered significant interest in the scientific community for its potent an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-961, also known as BMS-189961, is a synthetic retinoid that has garnered significant interest in the scientific community for its potent and selective agonist activity at the Retinoic Acid Receptor gamma (RARγ).[1][2][3] This in-depth technical guide elucidates the core mechanism of action of BMS-961, presenting key experimental findings, detailed methodologies, and a visual representation of its signaling pathway. The information is tailored for professionals in research and drug development seeking a comprehensive understanding of this compound.
Core Mechanism of Action: Selective RARγ Activation
BMS-961 functions as a selective agonist for the Retinoic Acid Receptor gamma (RARγ), a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[1][2][3] Upon binding, BMS-961 induces a conformational change in the RARγ protein, leading to the recruitment of coactivator proteins and subsequent modulation of target gene transcription.[4] This targeted activation of RARγ signaling pathways underlies the biological effects of BMS-961.
The selectivity of BMS-961 for RARγ has been quantified through in vitro transactivation assays. These assays measure the ability of the compound to activate a reporter gene under the control of a retinoic acid response element (RARE) in cells expressing a specific RAR subtype.
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway of BMS-961
The binding of BMS-961 to RARγ initiates a cascade of molecular events culminating in the regulation of gene expression. The simplified signaling pathway is depicted below.
An In-Depth Technical Guide to the Function of BMS-961, a Selective RARγ Agonist
For Researchers, Scientists, and Drug Development Professionals Abstract BMS-961 is a potent and highly selective synthetic agonist for the Retinoic Acid Receptor gamma (RARγ), a nuclear receptor that plays a pivotal rol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-961 is a potent and highly selective synthetic agonist for the Retinoic Acid Receptor gamma (RARγ), a nuclear receptor that plays a pivotal role in various physiological processes, including cell differentiation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the function of BMS-961, detailing its mechanism of action, effects on gene expression, and its demonstrated activities in various in vitro and in vivo experimental models. The information is curated for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound and its potential therapeutic applications.
Introduction to Retinoic Acid Signaling and RARγ
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates the expression of over 500 genes involved in a myriad of biological functions.[1] Its effects are mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[2] RARs and RXRs form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] In the absence of a ligand, the RAR/RXR heterodimer is bound to co-repressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators, which initiates gene transcription.[3]
The RARγ subtype is prominently expressed in the skin and plays a crucial role in epidermal homeostasis, including keratinocyte proliferation and differentiation.[1] Dysregulation of RARγ signaling has been implicated in various skin disorders and other diseases, making it an attractive target for therapeutic intervention.[4][5] Selective RARγ agonists, such as BMS-961, offer the potential for targeted therapy with an improved side-effect profile compared to non-selective retinoids.
BMS-961: A Selective RARγ Agonist
BMS-961 (also known as BMS-189961) is a synthetic retinoid characterized by its high selectivity and potency as an agonist for RARγ.[6]
Chemical Properties
Chemical Name: 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid[6]
Molecular Formula: C₂₃H₂₆FNO₄
Molecular Weight: 399.46 g/mol
Potency and Selectivity
The biological activity of BMS-961 has been primarily characterized through in vitro transactivation assays, which measure the ability of the compound to activate the receptor and induce the expression of a reporter gene.
As a selective RARγ agonist, BMS-961 mimics the action of endogenous retinoic acid by binding to and activating RARγ. This activation leads to the recruitment of co-activator proteins and the subsequent transcription of target genes containing RAREs in their promoter regions.
A simplified diagram of the BMS-961-mediated RARγ signaling pathway.
In Vitro and In Vivo Functions
Effects on Skin Homeostasis and Gene Expression
Topical application of BMS-961 has been shown to influence the expression of genes involved in skin homeostasis and retinoid metabolism in mice. A study involving the topical application of 40 nmol of BMS-961 (formulation details not specified) resulted in increased expression of several key genes.[6][7]
BMS-961 has been demonstrated to increase the number of proliferating keratinocytes in the epidermis of mice upon topical application.[9] This effect is consistent with the known role of RARγ in regulating epidermal proliferation.
Inhibition of Chondrogenesis
In vitro studies using mouse embryonic limb bud cultures have shown that BMS-961 can influence chondrogenesis. At concentrations of 0.01 and 0.1 µM, BMS-961 was found to decrease long bone growth and digit formation, indicating an inhibitory effect on cartilage development.[6][7]
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize BMS-961 are provided below. These represent standard methodologies in the field.
This assay is used to determine the potency (EC₅₀) of compounds that activate RARs.
Workflow for a typical RAR transactivation assay.
Detailed Steps:
Cell Plating: Seed a suitable cell line (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection: Prepare a transfection mix containing a RARγ expression plasmid, a reporter plasmid with a luciferase gene under the control of a RARE promoter, and a control plasmid expressing Renilla luciferase (for normalization). Transfect the cells using a suitable transfection reagent.
Incubation: Incubate the transfected cells for 24 hours at 37°C in a CO₂ incubator.
Compound Treatment: Prepare serial dilutions of BMS-961 in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of BMS-961. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for another 18-24 hours.
Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.
Luminescence Measurement: Use a dual-luciferase reporter assay system to measure both Firefly and Renilla luciferase activity in a luminometer.
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luminescence against the log of the BMS-961 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[10][11][12][13]
In Vivo Topical Application on Mouse Skin (Representative Protocol)
This protocol describes the topical application of a compound to mouse skin to assess its effects on gene expression.
Workflow for in vivo topical application and gene expression analysis.
Detailed Steps:
Animal Preparation: Acclimatize mice (e.g., C57BL/6) to the housing conditions. Anesthetize the mice and carefully shave a small area on their dorsal side.
Compound Application: Prepare a solution of BMS-961 in a suitable vehicle (e.g., acetone). Apply a defined amount (e.g., 40 nmol) of the solution to the shaved skin area. Apply the vehicle alone to a control group of mice.[4][8]
Treatment Regimen: Repeat the topical application daily for the desired duration of the study (e.g., 14 days).[4][8]
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice according to approved protocols. Excise the treated area of the skin.
RNA Isolation: Homogenize the skin samples and extract total RNA using a suitable kit.
Gene Expression Analysis: Perform reverse transcription to generate cDNA. Analyze the expression of target genes using quantitative real-time PCR (qPCR) or a broader gene expression profiling technique like microarray or RNA sequencing.
Data Analysis: Normalize the gene expression data to a housekeeping gene. Calculate the fold change in gene expression in the BMS-961-treated group compared to the vehicle-treated control group.
In Vitro Chondrogenesis Assay (Micromass Culture - Representative Protocol)
This assay assesses the effect of compounds on the differentiation of mesenchymal cells into chondrocytes.
Workflow for an in vitro chondrogenesis micromass assay.
Detailed Steps:
Cell Isolation: Dissect limb buds from mouse embryos (e.g., E11.5). Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin-EDTA).[14]
Micromass Culture: Resuspend the cells at a high density in culture medium. Spot small volumes (e.g., 10-20 µL) of the cell suspension onto the center of culture wells. Allow the cells to adhere for a few hours.[1][14][15]
Compound Treatment: Gently add culture medium containing different concentrations of BMS-961 or vehicle control to the wells.
Culture: Culture the micromasses for several days (e.g., 6-8 days), changing the medium with fresh compound every 2-3 days.
Staining: At the end of the culture period, fix the micromasses and stain with Alcian blue, which specifically stains the sulfated proteoglycans in the cartilage matrix.[14]
Quantification: The extent of chondrogenesis can be quantified by imaging the stained cultures and measuring the stained area or by extracting the dye and measuring its absorbance.
Data Analysis: Compare the amount of chondrogenesis in the BMS-961-treated cultures to the control cultures.
This assay is used to assess the effect of compounds on the proliferation of keratinocytes.
Workflow for a keratinocyte proliferation assay using crystal violet staining.
Detailed Steps:
Cell Seeding: Seed keratinocytes (e.g., primary human keratinocytes or HaCaT cells) into a 96-well plate at a low density.
Adhesion: Allow the cells to adhere to the plate for 24 hours.
Treatment: Replace the medium with fresh medium containing various concentrations of BMS-961 or a vehicle control.
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).
Fixation: Discard the medium and fix the cells by adding methanol to each well and incubating for 10-15 minutes.[16]
Staining: Remove the fixative and add a 0.5% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.[16][17][18][19]
Washing: Gently wash the wells with water to remove excess stain.
Solubilization: Air dry the plate and then add a solvent (e.g., methanol or a solution of sodium dodecyl sulfate) to each well to solubilize the stain.
Absorbance Measurement: Measure the absorbance of the solubilized stain at approximately 570 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of cells. Compare the absorbance values of the treated wells to the control wells to determine the effect of BMS-961 on cell proliferation.
Pharmacokinetics and Metabolism
Limited information is publicly available regarding the detailed pharmacokinetics and metabolism of BMS-961. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
BMS-961 is a valuable research tool for investigating the specific roles of RARγ in various biological processes. Its high selectivity makes it a more precise probe than non-selective retinoids. The data summarized in this guide highlight its potent activity in modulating gene expression in the skin, regulating keratinocyte proliferation, and inhibiting chondrogenesis. The provided experimental protocols offer a foundation for further research into the mechanisms of action and potential therapeutic applications of this and other selective RARγ agonists. As our understanding of the distinct functions of RAR subtypes continues to grow, compounds like BMS-961 will be instrumental in developing targeted therapies for a range of diseases.
BMS-961: A Technical Guide to its Biological Activity and EC50 Values
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the biological activity of BMS-961, a potent and selective synthetic retinoid. The document focuses on...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of BMS-961, a potent and selective synthetic retinoid. The document focuses on its mechanism of action, quantitative potency (EC50 values), the signaling pathway it modulates, and the experimental methodologies used to characterize its activity.
Biological Activity and Data Presentation
BMS-961 is a selective agonist for the Retinoic Acid Receptor gamma (RARγ), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Its high affinity and selectivity for RARγ make it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes.
The biological activity of BMS-961 is characterized by its ability to bind to and activate RARγ, initiating a cascade of molecular events that lead to the transcription of target genes. This activity has been quantified through in vitro assays, yielding specific EC50 values that denote the concentration of the compound required to elicit a half-maximal response.
Quantitative Data Summary
The following table summarizes the key quantitative data for the biological activity of BMS-961.
BMS-961 exerts its effects through the canonical Retinoic Acid Receptor (RAR) signaling pathway. Upon entering the cell, BMS-961 binds to the ligand-binding domain of RARγ, which exists as a heterodimer with the Retinoid X Receptor (RXR). In its inactive state, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins that inhibit gene transcription.
Ligand binding by BMS-961 induces a conformational change in the RARγ receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then facilitates the transcription of downstream target genes, ultimately leading to a physiological response.
Figure 1: Simplified RAR signaling pathway activated by BMS-961.
Experimental Protocols
The EC50 values for BMS-961 were determined using a transactivation assay .[1][2] This is a cell-based reporter gene assay designed to measure the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.
Principle of the RARγ Transactivation Assay
This assay utilizes a host cell line that is engineered to express the human RARγ receptor. These cells are also transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Retinoic Acid Response Element (RARE). When an RARγ agonist like BMS-961 is added, it binds to and activates the receptor, which in turn binds to the RAREs and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the level of receptor activation.
Detailed Methodology for a Representative RARγ Transactivation Assay
Cell Culture and Plasmids:
A suitable mammalian cell line (e.g., HEK293T, CV-1) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cells are transiently co-transfected with two plasmids:
An expression vector encoding the full-length human RARγ.
A reporter vector containing the firefly luciferase gene downstream of a minimal promoter and tandem repeats of a RARE.
A third plasmid expressing Renilla luciferase can be co-transfected to serve as an internal control for transfection efficiency and cell viability.
Compound Preparation:
BMS-961 is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
A serial dilution of the BMS-961 stock solution is prepared in the cell culture medium to create a range of concentrations to be tested.
Assay Procedure:
Transfected cells are seeded into 96-well microplates.
After allowing the cells to adhere, the culture medium is replaced with the medium containing the different concentrations of BMS-961. A vehicle control (medium with DMSO) is also included.
The plates are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
Luciferase Activity Measurement:
The cell culture medium is removed, and the cells are lysed.
Luciferase assay reagents are added to the cell lysates.
The luminescence signal from both firefly and Renilla luciferase is measured using a luminometer.
Data Analysis:
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
The normalized data is then plotted against the logarithm of the BMS-961 concentration.
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the EC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the agonist activity and EC50 value of a compound like BMS-961 in a nuclear receptor transactivation assay.
Figure 2: Experimental workflow for EC50 determination of an RAR agonist.
Unraveling the Role of BMS961 in Retinoic Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction BMS961 is a synthetic retinoid that has emerged as a valuable tool for dissecting the intricate mechanisms of retinoic acid (RA) signaling. It...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS961 is a synthetic retinoid that has emerged as a valuable tool for dissecting the intricate mechanisms of retinoic acid (RA) signaling. It is a potent and selective agonist for the retinoic acid receptor gamma (RARγ), one of the three main subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). This high selectivity allows for the specific interrogation of RARγ-mediated pathways, which are crucial in various biological processes, including cell differentiation, proliferation, and apoptosis. This technical guide provides an in-depth overview of BMS961's mechanism of action, its role in the retinoic acid signaling pathway, and detailed experimental protocols for its characterization.
Core Mechanism: Selective Activation of RARγ
Retinoic acid receptors are ligand-dependent transcription factors that, upon binding to their cognate ligands, form heterodimers with retinoid X receptors (RXRs).[1] These RAR/RXR heterodimers then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. The binding of an agonist, such as BMS961, induces a conformational change in the RARγ protein, leading to the dissociation of co-repressors and the recruitment of co-activator complexes. These co-activators, which can include histone acetyltransferases, facilitate chromatin remodeling and initiate the transcription of downstream target genes.[2]
BMS961's selectivity for RARγ is attributed to specific amino acid residues within the ligand-binding pocket of the receptor. For instance, the presence of a methionine residue (Met272) in RARγ is a key determinant of selective binding for certain classes of synthetic retinoids.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for BMS961, providing insights into its potency and selectivity.
ED50 (Half-maximal effective concentration) values represent the concentration of BMS961 required to elicit a 50% maximal response in a functional assay.
Signaling Pathway Diagram
The following diagram illustrates the canonical retinoic acid signaling pathway, highlighting the specific action of BMS961.
Caption: BMS961 selectively activates the RARγ signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BMS961.
Luciferase Reporter Gene Assay for RARγ Activity
This assay quantifies the ability of BMS961 to activate transcription from a RARE-driven reporter gene.
Experimental Workflow Diagram:
Caption: Workflow for a luciferase reporter gene assay.
Detailed Protocol:
Cell Culture and Transfection:
Seed HeLa cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.
Allow cells to attach overnight.
Co-transfect cells with a mammalian expression vector for human RARγ and a reporter plasmid containing multiple copies of a RARE upstream of a firefly luciferase gene. A co-transfection with a Renilla luciferase vector can be used for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
Compound Treatment:
24 hours post-transfection, remove the transfection medium.
Add fresh medium containing serial dilutions of BMS961 (e.g., from 10^-11 M to 10^-5 M) or vehicle control (e.g., DMSO).
Luciferase Assay:
After 24 hours of incubation with the compound, lyse the cells using a passive lysis buffer.
Transfer the cell lysate to an opaque 96-well plate.
Add the luciferase assay substrate to each well.
Immediately measure the firefly luciferase activity using a luminometer.
If using a dual-luciferase system, add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase reaction, then measure the Renilla luminescence.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Plot the normalized luciferase activity against the log concentration of BMS961.
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
This assay measures the effect of BMS961 on the proliferation of keratinocytes by quantifying the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.
Experimental Workflow Diagram:
Caption: Workflow for a BrdU keratinocyte proliferation assay.
Detailed Protocol:
Cell Culture and Treatment:
Seed primary human keratinocytes in a 96-well plate at an appropriate density.
Allow the cells to adhere and grow for 24-48 hours.
Treat the cells with various concentrations of BMS961 or a vehicle control.
BrdU Labeling:
After the desired treatment period (e.g., 24-72 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.
Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[7]
Immunodetection of BrdU:
Carefully remove the labeling medium.
Fix the cells and denature the DNA by adding a fixing/denaturing solution and incubating for 30 minutes at room temperature.[7]
Wash the wells with a wash buffer.
Add a BrdU detection antibody (e.g., a mouse anti-BrdU monoclonal antibody) and incubate for 1 hour at room temperature.[7]
Wash the wells to remove unbound primary antibody.
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour.[7]
Wash the wells thoroughly.
Signal Development and Measurement:
Add TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well and incubate until a color change is observed.[7]
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
The absorbance value is directly proportional to the amount of BrdU incorporated into the cells, which reflects the rate of cell proliferation.
Compare the absorbance values of BMS961-treated wells to the vehicle control to determine the effect on keratinocyte proliferation.
Conclusion
BMS961 is a powerful and selective RARγ agonist that serves as an indispensable tool for elucidating the specific roles of this receptor subtype in health and disease. Its high selectivity allows for the targeted investigation of RARγ-mediated signaling pathways, contributing to a deeper understanding of retinoic acid biology. The experimental protocols detailed in this guide provide a framework for the robust characterization of BMS961 and other RAR modulators, facilitating further research in areas such as dermatology, oncology, and developmental biology.
The Discovery and Development of Deucravacitinib (BMS-986165): A First-in-Class Allosteric TYK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Deucravacitinib (B606291) (BMS-986165) represents a paradigm shift in the treatment of immune-mediated disease...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deucravacitinib (B606291) (BMS-986165) represents a paradigm shift in the treatment of immune-mediated diseases, being the first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2). Its novel mechanism of action, targeting the regulatory pseudokinase (JH2) domain, confers exceptional selectivity for TYK2 over other Janus kinase (JAK) family members, thereby offering a distinct therapeutic profile. This technical guide provides a comprehensive overview of the discovery and development history of deucravacitinib, detailing its mechanism of action, preclinical pharmacology, clinical efficacy, and the innovative medicinal chemistry strategies that led to its creation.
Introduction: The TYK2 Target and the Rationale for a Selective Inhibitor
Tyrosine kinase 2 (TYK2) is an intracellular non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. TYK2 plays a pivotal role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which drive the inflammatory cascade in conditions such as psoriasis, psoriatic arthritis, and lupus.
While pan-JAK inhibitors have demonstrated clinical efficacy, their lack of selectivity can lead to off-target effects due to the inhibition of other JAK kinases that are crucial for various physiological processes. This highlighted the need for a highly selective TYK2 inhibitor that could potently and specifically modulate the pathogenic cytokine pathways while sparing other JAK-mediated functions, potentially leading to an improved safety and tolerability profile.
Discovery: A Phenotypic Screen and a Novel Mechanism
The discovery of deucravacitinib was not a result of traditional kinase inhibitor screening approaches that target the highly conserved ATP-binding site within the catalytic domain. Instead, Bristol Myers Squibb scientists embarked on a phenotypic screening strategy. This involved testing a library of compounds for their ability to inhibit IL-23 signaling in a cellular assay, without a preconceived bias for a specific binding site.
This unbiased approach led to the identification of a hit compound that inhibited TYK2 function but did not bind to its active site. Further investigation revealed that this compound bound to the regulatory pseudokinase (JH2) domain of TYK2. The JH2 domain, once thought to be catalytically inactive, was found to play a crucial allosteric regulatory role, controlling the activity of the catalytic (JH1) domain. By binding to the JH2 domain, deucravacitinib stabilizes an inhibitory conformation of TYK2, preventing its activation and downstream signaling. This allosteric mechanism of inhibition is the key to its remarkable selectivity, as the JH2 domain is less conserved among the JAK family members compared to the ATP-binding site.
Medicinal Chemistry Optimization: The Deuterium (B1214612) Switcheroo and Beyond
The lead compound from the phenotypic screen underwent extensive medicinal chemistry optimization to enhance its potency, selectivity, and pharmacokinetic properties. A significant challenge encountered was the in vivo metabolism of a methyl amide side chain, which led to a less selective metabolite. To overcome this, a strategic "deuterium switcheroo" was employed.[1] By replacing the hydrogen atoms on the methyl group with deuterium, the carbon-deuterium bond was strengthened, slowing down its metabolic cleavage.[2][3][4] This innovative approach successfully minimized the formation of the less selective metabolite, preserving the desired pharmacological profile of the parent compound.[2]
Further structure-guided design and optimization efforts included:
Addition of a cyclopropyl (B3062369) amide: This modification was introduced to mitigate a potential hERG liability.[5]
Introduction of another heteroaryl group: This was done to displace a structural water molecule, thereby enhancing the compound's potency.[5]
These meticulous modifications culminated in the identification of BMS-986165, later named deucravacitinib, as a clinical candidate with a highly desirable profile.
Data Presentation
Table 1: In Vitro Potency and Selectivity of Deucravacitinib
PASI 75: ≥75% reduction in Psoriasis Area and Severity Index score from baseline. sPGA 0/1: static Physician's Global Assessment of clear or almost clear.
Table 5: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (Phase II)
ACR20: ≥20% improvement in American College of Rheumatology criteria.
Experimental Protocols
In Vitro Whole Blood Assays for Functional Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of deucravacitinib against TYK2-, JAK1/3-, and JAK2-mediated signaling pathways in a physiologically relevant matrix.
Methodology:
Blood Collection: Fresh human whole blood is collected from healthy donors into sodium heparin tubes.
Compound Incubation: Aliquots of whole blood are pre-incubated with serial dilutions of deucravacitinib or comparator compounds for 1 hour at 37°C.
Cytokine Stimulation:
TYK2/JAK2 activity: Stimulated with recombinant human IL-12 to induce IFN-γ production.[12]
JAK1/JAK3 activity: Stimulated with recombinant human IL-2 to induce STAT5 phosphorylation (pSTAT5).[12]
JAK2/JAK2 activity: Stimulated with recombinant human thrombopoietin (TPO) to induce STAT3 phosphorylation (pSTAT3) in platelets.[12]
Endpoint Measurement:
IFN-γ production: Supernatants are collected after overnight incubation, and IFN-γ levels are quantified by ELISA.
STAT phosphorylation: Following a short stimulation (15-30 minutes), red blood cells are lysed, and leukocytes are fixed and permeabilized. Cells are then stained with fluorescently labeled antibodies against specific cell surface markers and intracellular pSTAT3 or pSTAT5.
Flow Cytometry Analysis: The percentage of cells with phosphorylated STAT is quantified using a flow cytometer. Specific immune cell populations (e.g., T cells, monocytes) are identified by their surface markers.
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of IFN-γ production or STAT phosphorylation against the log of the inhibitor concentration.
IL-23-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of deucravacitinib in a mouse model of psoriasis-like skin inflammation.
Methodology:
Animals: Female C57BL/6 mice are used.
Disease Induction: Mice receive daily intradermal injections of recombinant mouse IL-23 into the ear pinna for a specified duration (e.g., 4 consecutive days).[13][14] This induces epidermal hyperplasia, cellular infiltration, and increased expression of pro-inflammatory cytokines, mimicking key features of human psoriasis.
Treatment: Deucravacitinib is administered orally (e.g., twice daily) throughout the study period.
Efficacy Assessment:
Ear Thickness: Measured daily using a caliper as an indicator of inflammation.
Histology: At the end of the study, ears are collected for histological analysis to assess acanthosis (epidermal thickening) and inflammatory cell infiltration.
Cytokine Analysis: Ear tissue homogenates are analyzed for the levels of key cytokines such as IL-17A and IL-22 using ELISA or qPCR.
Anti-CD40-Induced Colitis Mouse Model
Objective: To assess the efficacy of deucravacitinib in a T-cell-independent model of colitis.
Methodology:
Animals: Immunodeficient mice (e.g., RAG2-/-) are used.
Disease Induction: Colitis is induced by a single intraperitoneal injection of an agonistic anti-CD40 antibody.[15][16] This triggers an innate immune response leading to acute intestinal inflammation.
Treatment: Deucravacitinib is administered orally.
Efficacy Assessment:
Body Weight: Monitored daily as a general indicator of health and disease severity.
Histological Analysis: At the end of the study, colons are collected for histological scoring of inflammation and tissue damage.
Cytokine Measurement: Serum and colon tissue are analyzed for levels of pro-inflammatory cytokines such as IL-12 and IL-23.
Pristane-Induced Lupus Mouse Model
Objective: To evaluate the efficacy of deucravacitinib in a model of systemic lupus erythematosus (SLE).
Methodology:
Animals: Female BALB/c mice are typically used.
Disease Induction: A single intraperitoneal injection of pristane (B154290) induces a lupus-like syndrome characterized by the production of autoantibodies (e.g., anti-dsDNA), glomerulonephritis, and arthritis.[17][18]
Treatment: Deucravacitinib is administered orally over a chronic period.
Efficacy Assessment:
Autoantibody Titers: Serum levels of anti-dsDNA antibodies are measured by ELISA.
Renal Function: Proteinuria is monitored, and kidneys are examined histologically for signs of nephritis.
Gene Expression: Type I IFN-regulated gene expression in blood and tissues is quantified by qPCR.
Phase III Clinical Trials in Psoriasis (POETYK PSO-1 & POETYK PSO-2)
Objective: To evaluate the efficacy and safety of deucravacitinib compared to placebo and apremilast in adults with moderate to severe plaque psoriasis.
Study Design:
Multicenter, randomized, double-blind, placebo- and active comparator-controlled trials.[19]
Key Inclusion Criteria:
Adults (≥18 years) with a diagnosis of moderate to severe plaque psoriasis for at least 6 months.
Psoriasis Area and Severity Index (PASI) score ≥12.[19]
Static Physician's Global Assessment (sPGA) score of ≥3 on a 5-point scale.[19]
Candidates for systemic therapy or phototherapy.[19]
Key Exclusion Criteria:
Forms of psoriasis other than chronic stable plaque psoriasis.[19]
Prior exposure to deucravacitinib or apremilast.[19]
Recent use of other systemic psoriasis treatments or phototherapy.[19]
Active or chronic infections, including tuberculosis, hepatitis B or C, or HIV.[19]
Primary Endpoints (at Week 16):
Proportion of patients achieving at least a 75% improvement in PASI score from baseline (PASI 75).
Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).
Mandatory Visualizations
Caption: TYK2 Signaling Pathway and Inhibition by Deucravacitinib.
Caption: In Vitro Whole Blood Assay Workflow.
Caption: Deucravacitinib Development Pathway.
Conclusion
The discovery and development of deucravacitinib (BMS-986165) is a testament to the power of innovative drug discovery strategies. By moving beyond traditional active-site inhibition and embracing a phenotypic screening approach, researchers at Bristol Myers Squibb unveiled a novel allosteric mechanism for inhibiting TYK2. The subsequent meticulous medicinal chemistry optimization, highlighted by the strategic use of deuteration, resulted in a first-in-class molecule with a highly desirable profile of potency, selectivity, and oral bioavailability. Preclinical and clinical data have robustly demonstrated the efficacy and a favorable safety profile of deucravacitinib in the treatment of psoriasis and have shown promise in other immune-mediated diseases. Deucravacitinib stands as a significant advancement in the field, offering a targeted oral therapy that has the potential to improve the lives of many patients.
BMS-961: A Technical Guide to a Selective Retinoic Acid Receptor Gamma (RARγ) Agonist
For Researchers, Scientists, and Drug Development Professionals Abstract BMS-961 is a potent and selective synthetic agonist of the Retinoic Acid Receptor Gamma (RARγ), a nuclear receptor that plays a crucial role in cel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-961 is a potent and selective synthetic agonist of the Retinoic Acid Receptor Gamma (RARγ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. Its selectivity for RARγ over other RAR isotypes (α and β) makes it a valuable tool for investigating the specific biological functions of this receptor and a potential therapeutic agent for various diseases, including cancer and dermatological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BMS-961, including available quantitative data and a detailed description of its mechanism of action through the RARγ signaling pathway.
Chemical Structure and Properties
BMS-961, also known as BMS-189961, is a synthetic retinoid.[1] Its chemical and physical properties are summarized in the table below.
BMS-961 exerts its biological effects by selectively binding to and activating the Retinoic Acid Receptor Gamma (RARγ). RARs are ligand-dependent transcription factors that, upon binding to their ligand, form heterodimers with Retinoid X Receptors (RXRs). This heterodimeric complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
BMS-961 demonstrates significant selectivity for RARγ over RARα and RARβ. This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of RARγ in various physiological and pathological processes.
Signaling Pathway
The activation of RARγ by BMS-961 initiates a cascade of molecular events leading to changes in gene expression. The simplified signaling pathway is depicted below.
Caption: RARγ signaling pathway activated by BMS-961.
Quantitative Biological Data
The potency and selectivity of BMS-961 have been characterized in various in vitro assays. The available data are summarized below.
This assay is used to determine the ability of a compound to activate RARs and induce the transcription of a reporter gene.
Objective: To quantify the agonist or antagonist activity of a test compound on a specific RAR isotype (α, β, or γ).
Workflow Diagram:
Caption: General workflow for a RAR transactivation assay.
Detailed Method (Example using a Luciferase Reporter):
Cell Culture: Maintain a mammalian cell line (e.g., HEK293, HeLa, or COS-7) stably or transiently co-transfected with:
An expression vector for the human RARγ.
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
Plating: Seed the transfected cells into 96-well plates at an appropriate density and allow them to attach overnight.
Compound Preparation: Prepare a stock solution of BMS-961 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., all-trans retinoic acid).
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of BMS-961 or controls.
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
Luciferase Assay: Transfer the cell lysates to an opaque 96-well plate. Add the luciferase substrate solution to each well.
Signal Measurement: Immediately measure the luminescence using a luminometer.
Data Analysis: Normalize the luciferase activity to the control reporter (if applicable). Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo and In Vitro Effects
Chondrogenesis: In vitro studies using isolated mouse embryonic limb buds have shown that BMS-961 decreases long bone growth and digit formation at concentrations of 0.01 and 0.1 µM, highlighting the role of RARγ in cartilage development.[1]
Gene Expression in Skin: Topical administration of BMS-961 (40 nmol) in mice increases the skin expression of genes related to retinoid metabolism (e.g., Rdh10, Crabp2, Krt4) and epidermal barrier function (e.g., Spink5, Klk5, Klk7).[1]
Pharmacokinetics and Toxicology
Conclusion
BMS-961 is a valuable research tool for elucidating the specific functions of RARγ. Its high selectivity makes it a more precise probe than pan-RAR agonists. Further research into its pharmacokinetic and toxicological profile is necessary to fully assess its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers working with this compound and in the broader field of retinoid signaling.
Unveiling the Cellular Landscape of BMS-986196: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-986196 is a clinical-stage, brain-penetrant, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) developed by Bristol Myers Squibb for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986196 is a clinical-stage, brain-penetrant, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) developed by Bristol Myers Squibb for the potential treatment of multiple sclerosis.[1][2] As a key signaling molecule in B-cells and myeloid cells, BTK is a critical therapeutic target for a range of autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth exploration of the cellular targets of BMS-986196, its mechanism of action, and the experimental methodologies employed in its characterization. While specific quantitative preclinical data for BMS-986196 is not yet publicly available in peer-reviewed literature, this guide leverages data from closely related compounds and established methodologies to provide a comprehensive overview for the research community.
The principal cellular target of BMS-986196 is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation. In myeloid cells, BTK is involved in signaling downstream of Fc receptors.[1][2]
Mechanism of Action: Covalent Inhibition
BMS-986196 is a covalent inhibitor of BTK. This mechanism involves the formation of a permanent, irreversible bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme. This covalent modification leads to the rapid and sustained inactivation of BTK's kinase activity, thereby blocking downstream signaling pathways.
Quantitative Data on Target Inhibition
While specific biochemical and cellular potency data for BMS-986196 are not yet published, the following tables present representative data for a closely related, potent, and selective covalent BTK inhibitor, Branebrutinib (BMS-986195), to illustrate the expected inhibitory profile of such a compound.
Table 1: Biochemical Potency of a Representative Covalent BTK Inhibitor (Branebrutinib/BMS-986195)
Target Kinase
Assay Type
IC50 (nM)
BTK
Cell-free assay
0.1
TEC
Cell-free assay
0.9
BMX
Cell-free assay
1.5
TXK
Cell-free assay
5
Data presented for Branebrutinib (BMS-986195) as a proxy for a potent and selective covalent BTK inhibitor.
Table 2: Cellular Activity of a Representative Covalent BTK Inhibitor (Branebrutinib/BMS-986195)
Cellular Assay
Cell Type
IC50 (nM)
BCR-stimulated CD69 expression inhibition
Human whole blood
11
Data presented for Branebrutinib (BMS-986195) as a proxy for a potent and selective covalent BTK inhibitor.
Signaling Pathway Modulation
BMS-986196, through its inhibition of BTK, is designed to modulate the signaling cascades downstream of the B-cell receptor and Fc receptors. The following diagram illustrates the central role of BTK in these pathways.
Caption: BTK Signaling Pathway Inhibition by BMS-986196.
Experimental Protocols
The following sections detail generalized experimental protocols for the characterization of covalent BTK inhibitors like BMS-986196.
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
Materials:
Recombinant human BTK enzyme
ATP
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
ADP-Glo™ Kinase Assay Kit (Promega)
Test compound (BMS-986196) serially diluted in DMSO
Procedure:
Prepare the kinase reaction mixture by adding BTK enzyme, substrate, and kinase buffer to the wells of a 384-well plate.
Add the test compound (BMS-986196) at various concentrations or DMSO (vehicle control) to the wells.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol:
a. Add ADP-Glo™ Reagent to deplete the remaining ATP.
b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Measure luminescence using a plate reader.
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
This assay measures the ability of a BTK inhibitor to block the activation of B-cells in a whole blood sample.
Materials:
Freshly drawn human whole blood
Anti-IgM antibody (B-cell receptor agonist)
Test compound (BMS-986196) serially diluted in DMSO
Fluorescently labeled anti-CD69 antibody
Red blood cell lysis buffer
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
Pre-incubate whole blood samples with various concentrations of BMS-986196 or DMSO for 1 hour at 37°C.
Stimulate the B-cells by adding anti-IgM antibody and incubate for 18-24 hours at 37°C in a CO2 incubator.
Stain the cells with a fluorescently labeled anti-CD69 antibody.
Lyse the red blood cells using a lysis buffer.
Wash the remaining white blood cells with FACS buffer.
Acquire the samples on a flow cytometer.
Gate on the B-cell population (e.g., based on CD19 or CD20 expression) and quantify the expression of CD69.
Calculate the percent inhibition of CD69 expression for each concentration of the test compound and determine the IC50 value.
Kinase Selectivity Profiling
To determine the selectivity of BMS-986196, its inhibitory activity is tested against a broad panel of kinases.
Procedure:
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
Submit BMS-986196 at one or more concentrations (e.g., 1 µM) for screening against a large panel of purified kinases (e.g., >400 kinases).
The service will perform biochemical assays (e.g., radiometric, fluorescence, or luminescence-based) to determine the percent inhibition for each kinase.
For any kinases that show significant inhibition, a follow-up dose-response experiment is performed to determine the IC50 value.
The selectivity of BMS-986196 is then assessed by comparing its potency against BTK to its potency against other kinases.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and preclinical characterization of a covalent kinase inhibitor like BMS-986196.
Caption: Workflow for Covalent Inhibitor Discovery.
BMS-986196 is a promising, brain-penetrant covalent inhibitor of BTK with a therapeutic rationale for the treatment of multiple sclerosis. While detailed preclinical data remains to be published, this technical guide provides a framework for understanding its cellular targets, mechanism of action, and the experimental approaches used for its characterization. The provided protocols and diagrams serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. As more data on BMS-986196 becomes available from ongoing clinical trials, a more complete picture of its cellular and clinical profile will emerge.
Application Notes: In Vitro Characterization of BMS-986165 (Deucravacitinib), a Selective Allosteric TYK2 Inhibitor
Introduction BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular non-receptor tyrosine kinase that is a member...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular non-receptor tyrosine kinase that is a member of the Janus kinase (JAK) family. It plays a crucial role in mediating the signaling of key cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[2]
Unlike other JAK inhibitors that bind to the conserved active site of the kinase domain, BMS-986165 exhibits a unique mechanism of action by binding to the regulatory pseudokinase (JH2) domain of TYK2.[3] This allosteric inhibition stabilizes the pseudokinase domain, preventing the conformational changes required for the activation of the catalytic kinase domain. This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[3]
These application notes provide a detailed protocol for an in vitro cell-based assay to quantify the inhibitory activity of BMS-986165 on the IL-12 signaling pathway. The protocol describes the use of the human natural killer cell line, NK-92, which constitutively expresses the IL-12 receptor and signals through the TYK2/JAK2-STAT4 pathway. The endpoint of this assay is the measurement of phosphorylated STAT4 (pSTAT4) levels by flow cytometry, a robust method for assessing pathway inhibition at a single-cell level.
Mechanism of Action Visualization
The following diagram illustrates the TYK2 signaling pathway and the specific point of inhibition by BMS-986165.
Caption: TYK2 Signaling Pathway and Inhibition by BMS-986165.
Quantitative Data Summary
The inhibitory potency of BMS-986165 has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for TYK2-mediated signaling pathways.
Target Pathway
Cell Type/Assay Format
Stimulant
Endpoint
BMS-986165 IC50 (nM)
TYK2-dependent
TYK2/JAK2
Human Whole Blood
IL-12
IFN-γ production
13
TYK2/JAK2
Peripheral Blood Mononuclear Cells (PBMCs)
IL-12
pSTAT4
7.4
TYK2/JAK1
PBMCs
IFN-α
pSTAT3
2 - 19
JAK1/JAK3-dependent
JAK1/JAK3
T-cells
IL-2
pSTAT5
>1,480 (approx. 200-fold selective)
JAK2-dependent
JAK2/JAK2
TF-1 Cells
Erythropoietin (EPO)
Signaling
>3,000-fold selective
Note: Data compiled from multiple sources. Actual values may vary depending on specific experimental conditions.
Experimental Protocol: Inhibition of IL-12-induced STAT4 Phosphorylation in NK-92 Cells
This protocol details a method to determine the IC50 value of BMS-986165 by measuring its inhibitory effect on IL-12-induced STAT4 phosphorylation in the NK-92 human cell line using flow cytometry.
Materials and Reagents
Cell Line: NK-92 (ATCC® CRL-2407™)
Compound: BMS-986165 (Deucravacitinib), dissolved in 100% DMSO to create a 10 mM stock solution.
PE-conjugated anti-human STAT4 (pY693) antibody or equivalent
Appropriate PE-conjugated isotype control antibody
Equipment:
Humidified incubator (37°C, 5% CO2)
96-well U-bottom cell culture plates
Flow cytometer
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for pSTAT4 Inhibition Assay in NK-92 Cells.
Step-by-Step Procedure
Part 1: Cell Culture and Maintenance
Culture NK-92 cells in complete medium: α-MEM supplemented with 12.5% FBS, 12.5% horse serum, 100-200 U/mL IL-2, and 1% Penicillin-Streptomycin.[4]
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Passage cells every 2-3 days to maintain a density between 3 x 10^5 and 8 x 10^5 cells/mL. NK-92 cells grow in clumps; gentle pipetting is required to break up large clumps during passaging.[4]
Part 2: Assay Preparation
Compound Dilution: Prepare serial dilutions of the 10 mM BMS-986165 stock solution in serum-free α-MEM. A typical final concentration range for the assay would be 0.1 nM to 10 µM. Remember to include a DMSO-only vehicle control.
Cell Preparation:
a. Harvest NK-92 cells from culture and centrifuge at 300 x g for 5 minutes.
b. Wash the cells once with PBS.
c. Resuspend the cells in serum-free α-MEM (without IL-2) at a concentration of 1 x 10^6 cells/mL.
d. Incubate the cells for 2-4 hours at 37°C for serum and cytokine starvation.
Part 3: Inhibition and Stimulation Assay
Cell Seeding: Seed 50 µL of the starved cell suspension (5 x 10^4 cells) into each well of a 96-well U-bottom plate.
Inhibitor Treatment: Add 25 µL of the diluted BMS-986165 or vehicle control to the appropriate wells.
Incubation: Incubate the plate for 1-2 hours at 37°C.
Cytokine Stimulation: Prepare a 4X working solution of IL-12 (4 ng/mL) in serum-free α-MEM. Add 25 µL of this solution to each well (for a final concentration of 1 ng/mL), except for the unstimulated control wells.
Stimulation Incubation: Incubate the plate for 15-30 minutes at 37°C.
Part 4: Cell Staining for Flow Cytometry (Phospho-Flow)
Fixation:
a. To each well, add 100 µL of 4% PFA in PBS (final concentration 2% PFA).
b. Incubate for 10-15 minutes at room temperature.
c. Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
Permeabilization:
a. Resuspend the cell pellets by vortexing gently.
b. Add 100 µL of ice-cold 90% methanol per well while gently vortexing.
c. Incubate on ice for 30 minutes.
d. Wash the cells twice with 200 µL of FACS Buffer (PBS + 1% BSA).
Antibody Staining:
a. Resuspend the permeabilized cells in 50 µL of FACS buffer containing the PE-conjugated anti-pSTAT4 antibody or the isotype control at the manufacturer's recommended concentration.
b. Incubate for 60 minutes at room temperature, protected from light.
c. Wash the cells once with 200 µL of FACS Buffer.
Data Acquisition:
a. Resuspend the final cell pellet in 200 µL of FACS Buffer.
b. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
Part 5: Data Analysis
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
Determine the median fluorescence intensity (MFI) of the PE channel for each sample.
Subtract the MFI of the isotype control from the MFI of the pSTAT4-stained samples if necessary.
Normalize the data: Set the MFI of the unstimulated control as 0% inhibition and the MFI of the IL-12 stimulated, vehicle-treated control as 100% activity (0% inhibition).
Calculate the percent inhibition for each concentration of BMS-986165.
Plot the percent inhibition against the log concentration of BMS-986165 and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Application Notes and Protocols for the Use of BMS-599626 in Cancer Cell Lines
Disclaimer: The compound "BMS961" was not found in our search. Based on the context of your query, we have compiled these application notes for BMS-599626 , a well-characterized pan-HER kinase inhibitor from Bristol Myer...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The compound "BMS961" was not found in our search. Based on the context of your query, we have compiled these application notes for BMS-599626 , a well-characterized pan-HER kinase inhibitor from Bristol Myers Squibb, which is likely the compound of interest.
Introduction
BMS-599626 is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family. It specifically targets HER1 (EGFR) and HER2 (ErbB2), with lesser activity against HER4.[1][2] By inhibiting the kinase activity of these receptors, BMS-599626 blocks downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of the HER signaling network is a key driver in the pathogenesis of several cancers, making it an important therapeutic target. These notes provide detailed protocols for evaluating the in vitro efficacy of BMS-599626 in cancer cell lines.
Mechanism of Action
BMS-599626 functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2. This dual inhibitory mechanism effectively abrogates HER1 and HER2 autophosphorylation and the subsequent activation of downstream signaling cascades.[6] The inhibition of HER1/HER2 signaling leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.
Below is a diagram illustrating the HER1/HER2 signaling pathway and the point of inhibition by BMS-599626.
HER1/HER2 Signaling Pathway and BMS-599626 Inhibition.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
96-well flat-bottom plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells.
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
Compound Treatment:
Prepare a stock solution of BMS-599626 in DMSO.
Perform serial dilutions of BMS-599626 in complete growth medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BMS-599626.
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition and Incubation:
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
Formazan Solubilization:
Carefully remove the medium from the wells without disturbing the formazan crystals.
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8][10] A reference wavelength of 630 nm can be used to reduce background noise.[10]
Data Analysis:
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the BMS-599626 concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Western Blot Analysis of HER2 Phosphorylation
This protocol is to assess the inhibitory effect of BMS-599626 on HER1 and HER2 phosphorylation and downstream signaling pathways.
Application Notes and Protocols for BMS-961 in Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-961 is a potent and selective agonist for the Retinoic Acid Receptor gamma (RARγ), a nuclear receptor that plays a crucial role in regulati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-961 is a potent and selective agonist for the Retinoic Acid Receptor gamma (RARγ), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis.[1][2] As a member of the retinoid family of signaling molecules, RARγ activation by specific ligands like BMS-961 can drive the differentiation of various cell types, making it a valuable tool for research in developmental biology, regenerative medicine, and oncology. These application notes provide detailed protocols for utilizing BMS-961 to induce cell differentiation, with a focus on pluripotent stem cells.
Mechanism of Action
BMS-961 selectively binds to and activates RARγ. RARs are transcription factors that, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs).[3] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of RARγ by BMS-961 has been shown to be essential for the differentiation of certain cell lineages, such as esophageal epithelium and keratinocytes.[4][5]
Quantitative Data
The following table summarizes the key quantitative data for BMS-961 based on available literature.
The diagram below illustrates the signaling pathway activated by BMS-961.
Caption: BMS-961 signaling pathway leading to cell differentiation.
Experimental Protocols
Protocol 1: Differentiation of Human Pluripotent Stem Cells (hPSCs) into Esophageal Epithelial Cells
This protocol is based on the finding that RARγ activation promotes the differentiation of hPSC-derived foregut into esophageal epithelial cells.[4]
Materials:
Human pluripotent stem cells (hPSCs)
BMS-961 (selective RARγ agonist)
All-trans retinoic acid (ATRA)
Cell culture media and supplements for hPSC maintenance and differentiation (refer to established protocols for definitive endoderm and anterior foregut differentiation)[1][2][7][8]
Transwell inserts
Air-liquid interface (ALI) culture system
Reagents for RNA extraction, RT-qPCR, and immunohistochemistry
Procedure:
hPSC Culture and Definitive Endoderm/Anterior Foregut Induction:
Culture hPSCs under feeder-free conditions on a suitable matrix.
Induce differentiation towards definitive endoderm and then anterior foregut spheroids using established protocols. This typically involves the sequential application of growth factors like Activin A and inhibitors of BMP and Wnt signaling.[7][8]
Esophageal Epithelial Differentiation:
On day 6 of differentiation, embed the anterior foregut spheroids into a 3D matrix on a Transwell insert.
Culture the spheroids in esophageal differentiation medium.
From day 7 to day 14, supplement the differentiation medium with 1 µM BMS-961 . As a positive control, a parallel culture can be treated with a non-selective RAR agonist like ATRA.
Establish an air-liquid interface (ALI) culture by lowering the medium level to expose the apical surface of the developing epithelium to air. This promotes stratification.[4]
Assessment of Differentiation:
After 21-28 days of differentiation, harvest the cultures.
RNA Analysis: Extract total RNA and perform quantitative reverse transcription-polymerase chain reaction (RT-qPCR) to analyze the expression of esophageal epithelial cell markers such as p63, KRT5, and KRT14.
Immunohistochemistry: Fix and embed the cultures for histological analysis. Perform immunohistochemistry to detect the protein expression and localization of esophageal markers.
Lugol's Staining: Differentiated esophageal epithelium can be identified by its glycogen (B147801) content using Lugol's iodine staining.[4]
Protocol 2: Differentiation of Human Pluripotent Stem Cells (hPSCs) into Keratinocyte-like Cells
This protocol is adapted from methods that utilize retinoic acid to induce an ectodermal fate, which is a critical step in keratinocyte differentiation.[5][9]
Materials:
Human pluripotent stem cells (hPSCs)
BMS-961
Bone Morphogenetic Protein 4 (BMP4)
Keratinocyte growth medium
Calcium Chloride (CaCl₂)
Reagents for flow cytometry and immunofluorescence
Procedure:
Induction of Keratinocyte Progenitors:
Culture hPSCs to confluency.
To induce differentiation, switch to a chemically defined keratinocyte differentiation medium supplemented with 1 µM BMS-961 and 10 ng/mL BMP4 .[5][9]
Culture for 7-10 days, changing the medium every 2 days.
Maturation of Keratinocytes:
After the initial induction period, switch to a keratinocyte growth medium with a higher calcium concentration (e.g., 1.2 mM CaCl₂) to promote terminal differentiation and stratification.[5]
Continue to culture for an additional 10-14 days.
Assessment of Differentiation:
Morphology: Observe the cells for a typical cobblestone-like keratinocyte morphology.
Immunofluorescence: Fix the cells and perform immunofluorescence staining for keratinocyte markers such as Keratin 14 (KRT14, a basal keratinocyte marker) and Keratin 10 (KRT10, a suprabasal keratinocyte marker).
Flow Cytometry: Dissociate the cells and perform flow cytometry to quantify the percentage of cells expressing keratinocyte-specific surface markers.
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing cell differentiation with BMS-961.
Caption: General workflow for BMS-961-induced cell differentiation.
Troubleshooting
Low Differentiation Efficiency:
Optimize the concentration of BMS-961 (a dose-response experiment from 0.1 µM to 10 µM is recommended).
Ensure the quality and pluripotency of the starting hPSC population.
Verify the activity of other growth factors and inhibitors used in the protocol.
Cell Viability Issues:
High concentrations of retinoids can be cytotoxic. If significant cell death is observed, reduce the concentration of BMS-961 or the duration of treatment.
Ensure proper cell culture conditions (e.g., media pH, CO₂ levels, and humidity).
Inconsistent Results:
Use a consistent source and lot of BMS-961.
Maintain strict adherence to the differentiation timeline and reagent concentrations.
Variability between hPSC lines is common; protocols may need to be optimized for different cell lines.
Conclusion
BMS-961 is a valuable research tool for directing the differentiation of stem cells into specific lineages by selectively activating the RARγ signaling pathway. The protocols provided here serve as a starting point for researchers to explore the potential of BMS-961 in their specific cell models. Further optimization may be required depending on the cell type and experimental goals.
Experimental Design for BMS-986165 (Deucravacitinib) Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for designing and executing preclinical animal model studies to evaluate the efficacy, mechan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing and executing preclinical animal model studies to evaluate the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) relationship of BMS-986165 (Deucravacitinib). BMS-986165 is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] By binding to the regulatory pseudokinase (JH2) domain, it stabilizes an inactive conformation of TYK2, thereby blocking signaling downstream of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][3][4][5] These pathways are central to the pathogenesis of numerous immune-mediated inflammatory diseases.[6][7] This document outlines detailed protocols for psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD) models, complete with data presentation guidelines and mandatory visualizations to ensure robust and reproducible study outcomes.
Mechanism of Action: TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[8] It plays a critical role in mediating the signaling of cytokines that are pivotal in the inflammatory cascade of autoimmune diseases.[3][9] BMS-986165's unique allosteric inhibition of the TYK2 pseudokinase domain provides high selectivity over other JAK family members (JAK1, JAK2, JAK3), which are typically targeted at their highly conserved ATP-binding site in the active kinase (JH1) domain.[2][10][11] This selectivity is hypothesized to result in a favorable safety profile by avoiding the off-target effects associated with broader JAK inhibition.[12] The inhibition of TYK2 by BMS-986165 effectively blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6][7]
Caption: BMS-986165 Mechanism of Action. (Within 100 characters)
General Experimental Considerations
Compound Formulation and Administration
BMS-986165 is orally bioavailable.[10] For preclinical studies, it is typically formulated as a suspension for oral gavage (PO). A common vehicle is a mixture of Ethanol:TPGS:PEG300 (e.g., 5:5:90) or 0.5% methylcellulose (B11928114) in water.[3][13] Dosing should be performed consistently at the same time each day to maintain steady-state drug exposure.
Pharmacokinetic (PK) Studies
PK studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-986165 in the selected animal model and to establish the dose-exposure relationship.
Animal Model: Use the same strain and sex of mice as in the efficacy studies (e.g., 8-10 week old C57BL/6 mice).
Acclimation: Allow mice to acclimate for at least 7 days before the study.
Fasting: Fast mice for 4-12 hours prior to dosing (water ad libitum).[14]
Dosing: Administer a single dose of BMS-986165 via oral gavage.
Blood Collection: Collect sparse blood samples (approx. 30-50 µL) from a cohort of mice (n=3-4 per time point) at specified intervals.[15][16] A typical sampling schedule might be: pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.[15][17]
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
Analysis: Quantify BMS-986165 concentrations using a validated LC-MS/MS method.
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t½).
Pharmacodynamic (PD) Biomarker Analysis
PD studies link drug exposure to the biological response. For BMS-986165, this involves measuring the inhibition of the TYK2 signaling pathway.
Sample Collection: Collect whole blood or tissues (e.g., skin, colon, spleen) at various time points after dosing.
Ex Vivo Stimulation: For whole blood, stimulate with a relevant cytokine (e.g., IFN-α, IL-12, IL-23) to induce STAT phosphorylation.[7]
Endpoint Analysis:
pSTAT Levels: Measure levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT4) in peripheral blood mononuclear cells (PBMCs) or tissue lysates via Flow Cytometry, Western Blot, or ELISA.[7]
Gene Expression: Analyze the expression of downstream target genes (e.g., IFN-stimulated genes like CXCL10) using qRT-PCR.[18]
Cytokine Production: Measure levels of inflammatory cytokines (e.g., IL-17A, IL-22, IFN-γ) in plasma or tissue homogenates by ELISA or multiplex assay.[19]
Psoriasis Animal Models
Psoriasis is an immune-mediated disease characterized by keratinocyte hyperproliferation and immune cell infiltration, driven primarily by the IL-23/Th17 axis.[19] BMS-986165's inhibition of IL-23 signaling makes it a strong candidate for psoriasis treatment.
This is a rapid and widely used model that recapitulates many features of human plaque psoriasis, including dependence on the IL-23/IL-17 axis.[19][20]
Protocol: IMQ-Induced Psoriasis Model
Animal Model: 8-10 week old female BALB/c or C57BL/6 mice.[21]
Induction:
Shave the dorsal skin of the mice.
Topically apply a daily dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back for 5-6 consecutive days.[9][21]
Treatment:
Administer BMS-986165 (e.g., 7.5, 15, 30 mg/kg) or vehicle control via oral gavage daily, starting either prophylactically (Day 0) or therapeutically (e.g., Day 2).[21]
Clinical Assessment (Daily):
Score the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI). Evaluate erythema (redness), scaling (desquamation), and induration (thickness) on a scale of 0-4 for each.[20]
Measure back skin and/or ear thickness using digital calipers.
Terminal Endpoints (Day 6-7):
Histology: Collect dorsal skin, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for epidermal thickness (acanthosis), parakeratosis, and inflammatory infiltrate.[9][19]
PD/Biomarker Analysis: Collect skin and spleen for qRT-PCR (e.g., Il17a, Il22, Il23a) or cytokine protein analysis.
Data Presentation: Psoriasis Models
Group
Dose (mg/kg, PO)
Mean PASI Score (Day 6) ± SEM
Epidermal Thickness (µm, Day 6) ± SEM
Skin IL-17A Levels (pg/mg, Day 6) ± SEM
Naive
-
0.0 ± 0.0
15.2 ± 1.3
5.1 ± 0.8
Vehicle
Vehicle
8.5 ± 0.6
110.5 ± 8.2
150.7 ± 12.5
BMS-986165
7.5
5.1 ± 0.4
65.3 ± 5.1
75.4 ± 8.9
BMS-986165
15
2.8 ± 0.3
35.8 ± 3.4
30.1 ± 4.2
BMS-986165
30
1.5 ± 0.2
22.1 ± 2.5
12.6 ± 2.1
Positive Ctrl
e.g., anti-IL-23
2.1 ± 0.3
30.5 ± 3.1
25.5 ± 3.8**
p<0.05, **p<0.01 vs. Vehicle
Systemic Lupus Erythematosus (SLE) Models
SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, immune complex deposition, and multi-organ inflammation, with Type I IFN signaling playing a crucial role.[8][22]
Spontaneous Model: MRL/lpr Mice
MRL/lpr mice carry the lpr mutation in the Fas gene, leading to defective lymphocyte apoptosis. They spontaneously develop a severe lupus-like disease with lymphadenopathy, splenomegaly, autoantibody production, and fatal immune complex-mediated glomerulonephritis.[23][24]
Protocol: Therapeutic Treatment in MRL/lpr Mice
Animal Model: Female MRL/lpr mice.
Study Initiation: Begin treatment at 8-10 weeks of age, when disease signs (e.g., lymphadenopathy, early proteinuria) are established.[3]
Treatment: Administer BMS-986165 (e.g., 30, 60 mg/kg) or vehicle control daily via oral gavage for 8-12 weeks.[3]
Monitoring (Weekly/Bi-weekly):
Proteinuria: Measure urine protein levels using dipsticks or a urine albumin-to-creatinine ratio (UACR) assay.[3][8][25]
Clinical Signs: Monitor body weight and lymph node/spleen size.[23]
Terminal Endpoints:
Serology: Collect blood serum to measure autoantibody titers (e.g., anti-dsDNA, anti-nuclear antibodies - ANA) by ELISA.[26]
Histology: Collect kidneys and fix for H&E and Periodic acid-Schiff (PAS) staining to score glomerulonephritis and immune complex deposition (IgG, C3) by immunofluorescence.[8]
PD/Biomarker Analysis: Analyze gene expression in kidneys or blood for IFN signature genes.
Caption: Therapeutic study workflow in MRL/lpr mice. (Within 100 characters)
Data Presentation: Lupus Models
Group
Dose (mg/kg, PO)
Proteinuria Score (Week 12) ± SEM
Serum Anti-dsDNA (U/mL, Week 12) ± SEM
Glomerulonephritis Score (Week 12) ± SEM
MRL/++ (Wild Type)
-
0.1 ± 0.1
55 ± 15
0.2 ± 0.1
MRL/lpr Vehicle
Vehicle
3.5 ± 0.4
8500 ± 950
3.2 ± 0.3
MRL/lpr BMS-986165
30
1.8 ± 0.3
3200 ± 450
1.7 ± 0.2
MRL/lpr BMS-986165
60
0.9 ± 0.2
1500 ± 300
0.8 ± 0.2
MRL/lpr Positive Ctrl
e.g., Cyclophosphamide
1.1 ± 0.2
1800 ± 350
1.0 ± 0.2**
*p<0.05, **p<0.01 vs. MRL/lpr Vehicle
Inflammatory Bowel Disease (IBD) Models
IBD, including ulcerative colitis and Crohn's disease, involves chronic inflammation of the gastrointestinal tract. The IL-12 and IL-23 pathways are implicated in its pathogenesis.[2][20] Preclinical data shows BMS-986165 is effective in mouse models of colitis.[11][27]
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics human ulcerative colitis by causing epithelial barrier disruption, leading to an inflammatory response. It is simple, rapid, and highly reproducible.[28][29]
Protocol: Acute DSS-Induced Colitis Model
Animal Model: 8-12 week old C57BL/6 mice.
Induction: Administer 2.0-3.0% (w/v) DSS in the drinking water ad libitum for 5-7 days.[13][28]
Treatment: Administer BMS-986165 or vehicle daily via oral gavage, starting concurrently with DSS administration.
Clinical Assessment (Daily):
Monitor body weight.
Calculate a Disease Activity Index (DAI) score based on weight loss, stool consistency, and presence of blood (occult or gross) in stool.[1][13]
Terminal Endpoints (Day 7-8):
Macroscopic Assessment: Measure colon length (shortening is a sign of inflammation).[1]
Histology: Collect the colon, create a "swiss roll," and fix for H&E staining. Score for inflammation severity, extent of injury, and crypt damage.[6][28]
PD/Biomarker Analysis: Measure Myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration. Analyze colon tissue for inflammatory cytokine expression (e.g., TNF-α, IL-6, IL-1β).[29]
Data Presentation: IBD Models
Group
Dose (mg/kg, PO)
DAI Score (Day 7) ± SEM
Colon Length (cm, Day 7) ± SEM
Histology Score (Day 7) ± SEM
Control
-
0.0 ± 0.0
9.5 ± 0.3
0.5 ± 0.2
DSS + Vehicle
Vehicle
9.8 ± 0.7
6.2 ± 0.2
10.5 ± 0.8
DSS + BMS-986165
15
5.1 ± 0.5
7.8 ± 0.3*
5.8 ± 0.6
DSS + BMS-986165
30
2.9 ± 0.4
8.6 ± 0.2
3.1 ± 0.4
DSS + Positive Ctrl
e.g., anti-IL12/23
3.5 ± 0.5
8.2 ± 0.3
4.0 ± 0.5
*p<0.05, **p<0.01 vs. DSS + Vehicle
Conclusion
BMS-986165 is a highly selective TYK2 inhibitor with significant therapeutic potential across a range of autoimmune diseases.[11] The robust design of animal model studies is critical for elucidating its in vivo efficacy and mechanism of action. The protocols and guidelines presented here provide a standardized framework for investigating BMS-986165 in validated models of psoriasis, SLE, and IBD. Adherence to these detailed methodologies, including structured data collection and presentation, will ensure the generation of high-quality, reproducible data to support further drug development.
Application Notes and Protocols: BMS-986165 (Deucravacitinib) Dosage and Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the dosage and administration of BMS-986165, a selective allosteric inhibitor of tyrosine kinase...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of BMS-986165, a selective allosteric inhibitor of tyrosine kinase 2 (TYK2), in various preclinical mouse models. The information is compiled from several studies to guide researchers in designing their own experiments.
Mechanism of Action
BMS-986165, also known as Deucravacitinib, is a highly potent and selective inhibitor of TYK2. It functions by binding to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing it in an inactive conformation. This allosteric inhibition prevents downstream signaling of key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. By blocking these pathways, BMS-986165 effectively modulates the differentiation and function of immune cells such as CD4+ T cells.[1]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by BMS-986165.
BMS-986165 inhibits TYK2-mediated signaling.
Quantitative Data Summary
The following tables summarize the dosages and administration details of BMS-986165 used in various murine models.
Table 1: Dosage and Administration in Psoriasis Models
Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.[2]
Day 0 - Hair Removal: Anesthetize the mice and shave a designated area on their backs to expose the skin.[2]
Days 1-7 - Psoriasis Induction: Apply a daily topical dose of imiquimod cream to the shaved area to induce psoriasis-like skin inflammation. A control group can receive a sham treatment like vaseline.
Days 1-6 - Treatment Administration: Prepare BMS-986165 in the chosen vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose). Administer the BMS-986165 solution or vehicle control to the respective groups via oral gavage.[2]
Monitoring: Daily, monitor and score the severity of skin inflammation using a standardized scoring system such as the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness.
Day 7 - Sample Collection: Euthanize the mice and collect skin tissue and blood samples for further analysis, such as histopathology, cytokine analysis, and flow cytometry.[2]
IL-23-Driven Acanthosis Model
This model evaluates the efficacy of BMS-986165 in an IL-23-induced skin inflammation model.
Procedure:
Model Induction: Administer intradermal injections of IL-23 into the ears of the mice every other day from day 0 through day 9 of the study. This induces epidermal hyperplasia (acanthosis) and inflammatory cellular infiltration.[3]
Treatment: Administer BMS-986165 (at 7.5, 15, and 30 mg/kg) or vehicle (EtOH:TPGS:PEG300, 5:5:90) twice daily by oral gavage. The first dose is given the evening before the first IL-23 injection.[3]
Positive Control: An anti-IL-23 adnectin (3 mg/kg) can be administered subcutaneously approximately 1 hour prior to the first IL-23 injection and then twice a week thereafter as a positive control.[3]
Analysis: At the end of the study, assess the level of acanthosis. Quantitative polymerase chain reaction (qPCR) analysis of skin biopsies can be performed to measure the expression of inflammatory cytokines like IL-17A and IL-21.[3]
Lupus Nephritis Model
This protocol outlines the long-term treatment of lupus-prone mice with BMS-986165.
Procedure:
Animal Model: Use NZB/W lupus-prone mice, which spontaneously develop a disease resembling human systemic lupus erythematosus (SLE).
Treatment: Administer BMS-986165 (e.g., 10 mg/kg) orally once daily for an extended period, such as 16 weeks.[4]
Monitoring and Endpoints: Monitor the mice for signs of disease progression, including proteinuria. At the end of the study, assess for nephritis and other disease endpoints. This can include histological analysis of the kidneys to evaluate tubulointerstitial and glomerular nephritis.[4][5] The expression of Type I interferon-dependent genes can also be measured as a pharmacodynamic marker.[4][6]
Formulation and Solubility
BMS-986165 can be formulated for oral administration in mice using various vehicles. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another reported vehicle is a solution of ethanol, TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), and PEG300 in a 5:5:90 ratio.[3] For in vitro studies, BMS-986165 can be dissolved in DMSO.[7]
Conclusion
BMS-986165 has demonstrated robust efficacy in various preclinical murine models of autoimmune diseases when administered orally. The dosages typically range from 1 to 30 mg/kg, administered once or twice daily. The specific dose and administration schedule should be optimized based on the specific mouse model and experimental goals. These notes provide a foundation for researchers to design and execute their own studies involving BMS-986165 in mice.
Application Notes and Protocols for Preparing BMS-986961 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-986961 is a potent and selective agonist of the Retinoic Acid Receptor gamma (RARγ), a nuclear receptor that plays a crucial role in cell d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986961 is a potent and selective agonist of the Retinoic Acid Receptor gamma (RARγ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] As a selective agonist, BMS-986961 is a valuable tool for investigating the specific functions of RARγ in various physiological and pathological processes. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving BMS-986961 due to its excellent solubilizing capacity for many organic small molecules.
This document provides a detailed protocol for the preparation, storage, and handling of BMS-986961 stock solutions in DMSO. Adherence to these guidelines will help ensure the stability and integrity of the compound, leading to more accurate and reliable experimental outcomes.
Data Presentation
A summary of the key quantitative data for BMS-986961 is presented in the table below for easy reference.
-20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months)
Signaling Pathway of BMS-986961
BMS-986961 functions as a selective agonist for the Retinoic Acid Receptor gamma (RARγ). Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of BMS-986961 action through RARγ.
Experimental Protocols
Materials
BMS-986961 powder
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or cryovials
Calibrated analytical balance
Vortex mixer
Pipettes and sterile filter tips
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing a BMS-986961 stock solution.
Caption: Step-by-step workflow for preparing BMS-986961 stock solution.
Detailed Protocol for Preparing a 10 mM Stock Solution
Preparation: Before opening, centrifuge the vial of BMS-986961 powder to ensure all the powder is at the bottom of the vial.
Weighing: Carefully weigh out the desired amount of BMS-986961 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 0.39946 mg of BMS-986961.
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
Mass (mg) = 10 mmol/L x 0.001 L x 399.46 g/mol = 0.39946 mg
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the BMS-986961 powder. For the example above, add 100 µL of DMSO.
Mixing: Vortex the solution until the BMS-986961 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Ensure the vials are tightly sealed to prevent the absorption of water by the DMSO.
Preparation of Working Solutions
To prepare a working solution for your experiment, thaw a single aliquot of the DMSO stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically less than 0.1% to 0.5%). Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Troubleshooting
Precipitation upon dilution in aqueous buffer: If the compound precipitates when diluted into your aqueous experimental medium, try further diluting the DMSO stock solution in DMSO before adding it to the aqueous medium.
Compound does not fully dissolve in DMSO: If you have difficulty dissolving the compound, you can try gentle warming (up to 37°C) or brief sonication. Ensure you are not exceeding the solubility limit of 100 mM.
By following these application notes and protocols, researchers can confidently prepare and use BMS-986961 stock solutions, contributing to the generation of high-quality and reproducible data in their studies of RARγ signaling.
Application Notes and Protocols for Measuring Target Gene Expression Using BMS-986260 in a qPCR Experiment
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a detailed protocol for utilizing BMS-986260, a potent and selective small molecule inhibitor of the Transformi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing BMS-986260, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1), in a quantitative Polymerase Chain Reaction (qPCR) experiment to measure the expression of downstream target genes. TGF-β signaling plays a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. BMS-986260 inhibits the TGF-βR1 kinase, thereby blocking the downstream signaling cascade and altering the expression of TGF-β responsive genes.
This document will guide users through the experimental design, execution, and data analysis for assessing the in vitro efficacy of BMS-986260 by measuring changes in the mRNA levels of key target genes.
Mechanism of Action: The TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βR2), which then recruits and phosphorylates the type I receptor (TGF-βR1). This phosphorylation activates the TGF-βR1 kinase domain. The activated TGF-βR1, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their transcription.
BMS-986260 selectively inhibits the kinase activity of TGF-βR1, preventing the phosphorylation of SMAD2 and SMAD3. This action blocks the downstream signaling cascade, leading to a modulation of the expression of TGF-β target genes. An important negative feedback regulator in this pathway is SMAD7, which can be induced by TGF-β signaling and acts to inhibit the phosphorylation of R-SMADs.
Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention for BMS-986260.
Figure 1. TGF-β Signaling Pathway and BMS-986260 Mechanism of Action.
Experimental Design and Workflow
A typical qPCR experiment to assess the effect of BMS-986260 involves several key steps: cell culture and treatment, RNA extraction, cDNA synthesis, and finally, the qPCR reaction and data analysis.
Figure 2. Experimental Workflow for qPCR Analysis of BMS-986260 Activity.
Detailed Protocols
Part 1: Cell Culture and Treatment
Materials:
Cell line of interest (e.g., human A549 lung carcinoma cells, mouse NIH-3T3 fibroblasts)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
BMS-986260 (reconstituted in DMSO)
Recombinant Human or Mouse TGF-β1 (reconstituted in sterile 4 mM HCl containing 1 mg/mL BSA)
Phosphate-Buffered Saline (PBS)
6-well cell culture plates
Procedure:
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Once the desired confluency is reached, replace the complete medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours to synchronize the cells.
Prepare treatment media. A suggested experimental setup includes:
BMS-986260 alone (at the highest concentration used in combination with TGF-β1)
Pre-treat the designated wells with BMS-986260 or vehicle for 1-2 hours.
Add TGF-β1 to the appropriate wells.
Incubate for the desired time period (e.g., 6, 12, or 24 hours) to allow for target gene transcription.
Part 2: RNA Extraction and cDNA Synthesis
Materials:
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
Nuclease-free water
Spectrophotometer (e.g., NanoDrop)
cDNA synthesis kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)
Procedure:
After the treatment period, wash the cells with PBS and lyse them directly in the wells according to the RNA extraction kit manufacturer's protocol.
Purify the total RNA.
Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's instructions.
Part 3: Quantitative PCR (qPCR)
Materials:
SYBR Green qPCR Master Mix
Nuclease-free water
Forward and reverse primers for target and housekeeping genes (see Table 1)
cDNA template
qPCR-compatible plates and seals
Real-time PCR detection system
Primer Design and Selection:
It is crucial to use validated primers for accurate and reproducible qPCR results. Below are suggested target genes and commercially available, pre-validated primer sequences are recommended.
Prepare the qPCR reaction mix in a master mix format to ensure consistency. A typical 20 µL reaction includes:
10 µL 2x SYBR Green Master Mix
1 µL Forward Primer (10 µM)
1 µL Reverse Primer (10 µM)
2 µL cDNA template (diluted)
6 µL Nuclease-free water
Set up reactions in triplicate for each sample and each gene (including housekeeping genes). Include a no-template control (NTC) for each primer pair to check for contamination.
A typical thermal cycling protocol is as follows:
Initial denaturation: 95°C for 10 minutes
40 cycles of:
Denaturation: 95°C for 15 seconds
Annealing/Extension: 60°C for 1 minute
Melt curve analysis (to verify the specificity of the amplified product)
Data Analysis and Presentation
The relative quantification of gene expression can be calculated using the ΔΔCt method.
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene:
ΔCt = Ct (target gene) - Ct (housekeeping gene)
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control sample (e.g., vehicle control):
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as:
Fold Change = 2-ΔΔCt
Mock Quantitative Data
The following tables present mock data from a hypothetical experiment using human A549 cells treated for 24 hours.
Table 2: Raw Ct Values (Mean of Triplicates)
Treatment
SERPINE1
COL1A1
FN1
SMAD7
GAPDH
Vehicle Control
25.8
23.5
22.1
28.2
18.5
TGF-β (5 ng/mL)
21.3
20.1
19.4
25.9
18.6
TGF-β + BMS-986260 (100 nM)
22.9
21.5
20.5
26.8
18.4
TGF-β + BMS-986260 (500 nM)
24.5
22.8
21.6
27.5
18.5
TGF-β + BMS-986260 (1 µM)
25.6
23.3
22.0
28.1
18.6
Table 3: Relative Fold Change in Gene Expression (Normalized to Vehicle Control)
Treatment
SERPINE1 Fold Change
COL1A1 Fold Change
FN1 Fold Change
SMAD7 Fold Change
Vehicle Control
1.0
1.0
1.0
1.0
TGF-β (5 ng/mL)
23.8
10.6
6.5
5.1
TGF-β + BMS-986260 (100 nM)
7.8
4.2
3.2
2.8
TGF-β + BMS-986260 (500 nM)
2.5
1.6
1.4
1.6
TGF-β + BMS-986260 (1 µM)
1.2
1.1
1.1
1.1
Conclusion
This protocol provides a comprehensive framework for utilizing BMS-986260 in a qPCR-based gene expression assay. By measuring the modulation of TGF-β target genes, researchers can effectively quantify the in vitro potency and mechanism of action of this TGF-βR1 inhibitor. The provided mock data illustrates the expected dose-dependent reversal of TGF-β-induced gene expression by BMS-986260, offering a clear example of the anticipated experimental outcomes. Adherence to best practices in cell culture, RNA handling, and qPCR will ensure the generation of high-quality, reproducible data for drug development and scientific research.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BMS961
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to investigate the genomic binding sites of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to investigate the genomic binding sites of the Retinoic Acid Receptor γ (RARγ) in response to treatment with BMS961, a selective RARγ agonist.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals familiar with molecular biology techniques.
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction between proteins and DNA in the cell's natural chromatin context.[5][6][7] This method allows for the identification of specific genomic regions where a protein of interest is bound. When combined with downstream analysis methods such as quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP can provide valuable insights into gene regulation, epigenetic modifications, and the mechanism of action of therapeutic compounds.[7][8][9]
BMS961 is a potent and selective agonist for the Retinoic Acid Receptor γ (RARγ), a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2][3][4] RARs, including RARγ, form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter and enhancer regions of target genes.[2][10] Upon ligand binding, the RAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activator complexes and subsequent activation of gene transcription.[2]
By performing a ChIP assay with an antibody targeting RARγ following treatment with BMS961, researchers can identify the specific genes and regulatory elements that are targeted by this agonist. This information is crucial for understanding the biological effects of BMS961 and for the development of novel therapeutics targeting the RARγ signaling pathway.
Signaling Pathway
The binding of BMS961 to RARγ initiates a cascade of molecular events that ultimately leads to changes in gene expression. The simplified signaling pathway is depicted below.
Application Notes and Protocols for Immunofluorescence Staining Following BMS-961 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-961 is a potent and selective agonist of the Retinoic Acid Receptor gamma (RARγ), a member of the nuclear receptor superfamily of ligand-ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-961 is a potent and selective agonist of the Retinoic Acid Receptor gamma (RARγ), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] RARγ plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis.[2] Upon activation by agonists like BMS-961, RARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators, leading to the transcriptional activation of these genes.[3] Dysregulation of the RARγ signaling pathway has been implicated in various diseases, making it a significant target for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) to study the cellular effects of BMS-961 treatment. The provided protocols detail methods for visualizing the subcellular localization of RARγ and the expression of its target proteins, enabling researchers to investigate the mechanism of action of this selective agonist.
Mechanism of Action of BMS-961
BMS-961 acts as a selective agonist for RARγ with an EC50 value of 30 nM.[1] Its selectivity is demonstrated by a significantly lower potency for RARβ (EC50 = 1000 nM) and no activity at RARα receptors.[1] The binding of BMS-961 to the ligand-binding domain of RARγ induces a conformational change in the receptor, promoting its heterodimerization with RXR. This complex then translocates to the nucleus, if not already present, and binds to RAREs, thereby modulating the expression of a suite of target genes involved in cellular processes such as differentiation and homeostasis.
Application Notes and Protocols for BMS Compounds in Immunology Research
A Note on Nomenclature: The query "BMS961" is ambiguous and points to two distinct therapeutic agents developed by Bristol Myers Squibb with significant applications in immunology research. This document provides detaile...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on Nomenclature: The query "BMS961" is ambiguous and points to two distinct therapeutic agents developed by Bristol Myers Squibb with significant applications in immunology research. This document provides detailed information for both:
BMS-986165 (Deucravacitinib): A first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).
BMS-986016 (Relatlimab): A human monoclonal antibody that blocks the lymphocyte-activation gene 3 (LAG-3) immune checkpoint.
These application notes are intended for researchers, scientists, and drug development professionals.
Part 1: BMS-986165 (Deucravacitinib) - A Selective TYK2 Inhibitor
Introduction and Mechanism of Action
Deucravacitinib (B606291) (BMS-986165) is a highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that bind to the conserved active site of the kinase domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2] This unique mechanism locks the enzyme in an inactive state, providing high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1]
TYK2 is a key mediator of signaling for cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[3][4] By inhibiting TYK2, deucravacitinib effectively blocks these pro-inflammatory signaling pathways.[1]
Signaling Pathway
Caption: TYK2 signaling pathway and allosteric inhibition by deucravacitinib.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Deucravacitinib (BMS-986165)
Objective: To determine the IC50 value of Deucravacitinib against purified TYK2 enzyme.
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[8]
Materials:
Recombinant human TYK2 enzyme
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
Deucravacitinib
ATP
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
Detection reagent (e.g., Kinase-Glo®)
96-well plates
Luminometer
Procedure:
Prepare serial dilutions of Deucravacitinib in the kinase assay buffer.
Add the inhibitor solution to the wells of a 96-well plate. Include a "no inhibitor" control and a "no enzyme" blank.
Add the TYK2 enzyme and substrate mixture to all wells except the blank.
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding ATP to all wells.
Incubate the plate at 30°C for 30-60 minutes.
Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a cellular phospho-STAT assay.
Objective: To measure the IC50 of Deucravacitinib for the inhibition of cytokine-induced STAT phosphorylation in immune cells.
Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in whole blood or isolated immune cells. The phosphorylation of STAT proteins is then measured by flow cytometry.[8]
Materials:
Human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)
Deucravacitinib
Cytokine stimulant (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3)
Aliquot whole blood or PBMCs into a 96-well plate.
Add serial dilutions of Deucravacitinib and incubate for 1-2 hours at 37°C.
Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
Fix the cells by adding a fixation buffer.
Permeabilize the cells using a permeabilization buffer.
Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.
Wash the cells and acquire data on a flow cytometer.
Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.
Part 2: BMS-986016 (Relatlimab) - A LAG-3 Blocking Antibody
Introduction and Mechanism of Action
Relatlimab (BMS-986016) is a human IgG4 monoclonal antibody that targets the immune checkpoint receptor, Lymphocyte-activation gene 3 (LAG-3).[9] LAG-3 is expressed on activated T cells and is a negative regulator of T-cell proliferation and cytokine production.[9] Relatlimab binds to LAG-3 and blocks its interaction with its ligands, primarily Major Histocompatibility Complex (MHC) Class II molecules and Fibrinogen-like protein 1 (FGL1).[9][10] This blockade removes the inhibitory signal, thereby enhancing T-cell proliferation and effector function, leading to an anti-tumor immune response.[9]
Signaling Pathway
Caption: LAG-3 signaling pathway and its blockade by Relatlimab.
Quantitative Data
Table 4: In Vitro Activity of Relatlimab (BMS-986016)
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Objective: To assess the effect of Relatlimab on T-cell proliferation.
Principle: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Materials:
Human PBMCs
CFSE dye
T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)
Relatlimab and isotype control antibody
Complete RPMI-1640 medium
Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)
Flow cytometer
Procedure:
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Label the PBMCs with CFSE according to the manufacturer's protocol.
Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of a T-cell stimulant.
Add serial dilutions of Relatlimab or an isotype control antibody to the wells.
Incubate the plate for 3-5 days at 37°C in a humidified incubator.
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.
Analyze the cells by flow cytometry.
Gate on the T-cell populations (e.g., CD4+ or CD8+) and analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells.
2.4.2 Cytokine Release Assay
Caption: Workflow for a cytokine release assay.
Objective: To measure the effect of Relatlimab on the production of cytokines by stimulated T-cells.
Principle: PBMCs are stimulated to produce cytokines in the presence of Relatlimab. The concentration of cytokines in the culture supernatant is then quantified using methods such as ELISA or multiplex bead-based assays.
Materials:
Human PBMCs
T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, PHA, or a specific antigen)
Relatlimab and isotype control antibody
Complete RPMI-1640 medium
Cytokine detection kit (e.g., ELISA or multiplex assay for IFN-γ, IL-2, TNF-α)
Procedure:
Isolate PBMCs from healthy donor blood.
Culture the PBMCs in a 96-well plate with a T-cell stimulant.
Add serial dilutions of Relatlimab or an isotype control antibody to the wells.
Incubate the plate for 24-72 hours at 37°C.
Centrifuge the plate and collect the culture supernatant.
Measure the concentration of the desired cytokines in the supernatant using an appropriate assay according to the manufacturer's instructions.
Analyze the data to determine the effect of Relatlimab on cytokine production.
Application Notes and Protocols for BMS961 in Embryonic Development Studies
A Critical Clarification on the Molecular Target of BMS961 Initial research indicates a critical distinction regarding the molecular identity of BMS961. While the query specified BMS961 as a RORγt inverse agonist, extens...
Author: BenchChem Technical Support Team. Date: December 2025
A Critical Clarification on the Molecular Target of BMS961
Initial research indicates a critical distinction regarding the molecular identity of BMS961. While the query specified BMS961 as a RORγt inverse agonist, extensive scientific literature identifies BMS961 as a selective Retinoic Acid Receptor gamma (RARγ) agonist .[1][2][3][4] This document will therefore focus on the established role of BMS961 as a RARγ agonist in the context of embryonic development and provide separate, general information regarding RORγt inverse agonists.
Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in embryonic development by regulating gene expression in response to retinoic acid.[1][3] RARγ, one of the three RAR isotypes (α, β, and γ), is particularly involved in processes such as neurogenesis and cell specialization.[1][3]
Section 1: BMS961 as a RARγ Agonist in Embryonic Development
Application Notes
BMS961, as a potent and selective RARγ agonist, offers a powerful tool for dissecting the specific roles of the RARγ signaling pathway during embryonic development. Its applications include:
Investigating Neuronal Differentiation: BMS961 can be used to drive the differentiation of embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs) towards specific neuronal lineages.[1] Studies have utilized BMS961 in combination with other RAR isotype-specific agonists to understand the synergistic action of these receptors in cell specialization.[1][2]
Modeling Developmental Processes in vitro: By activating RARγ, BMS961 allows researchers to mimic specific developmental cues in in vitro models like embryoid bodies (EBs) and organoids.[1] This can help elucidate the genetic programs controlled by RARγ during tissue formation.
Dissecting RAR Isotype-Specific Functions: The selectivity of BMS961 for RARγ enables the study of this specific receptor's contribution to development, distinguishing its effects from those of RARα and RARβ.[4]
Quantitative Data Summary
The following table summarizes the observed effects of RARγ agonism, often studied using molecules like BMS961, in developmental models.
Experimental System
Agonist Used/Target
Key Quantitative Findings
Reference
P19 Mouse Embryonal Carcinoma Cells
BMS961 (RARγ agonist) in combination with BMS641 (RARβ agonist)
Synergistic action confirmed in driving neuronal specialization.
Protocol 1: Directed Differentiation of Mouse Embryonic Stem Cells into Neuronal Lineages using BMS961
This protocol provides a general framework for inducing neuronal differentiation from mouse ESCs by activating the RARγ pathway with BMS961.
Materials:
Mouse Embryonic Stem Cells (e.g., P19 line)
DMEM (supplemented with 1 g/l glucose)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
BMS961 (stock solution in DMSO)
All-trans-retinoic acid (AtRA) as a control
Non-adherent petri dishes for embryoid body (EB) formation
Tissue culture-treated plates for neuronal culture
PBS (Phosphate-Buffered Saline)
Trypsin-EDTA
Procedure:
Embryoid Body (EB) Formation:
Culture mouse ESCs to 80% confluency.
Dissociate cells into a single-cell suspension using Trypsin-EDTA.
Resuspend cells in DMEM with 10% FBS.
Plate cells on non-adherent petri dishes at a density of 1x10^6 cells/100mm dish to allow for the formation of EBs in suspension.[7]
Incubate for 2-4 days until EBs are formed.
Induction of Neuronal Differentiation:
Collect EBs and plate them onto tissue culture-treated plates.
Replace the medium with DMEM containing 5% FBS and the desired concentration of BMS961 (e.g., 1-10 µM). Include a vehicle control (DMSO) and a positive control (AtRA, e.g., 1 µM).
Culture for 4-6 days, changing the medium every 2 days.
Assessment of Neuronal Differentiation:
Monitor cultures for morphological changes indicative of neuronal differentiation (e.g., neurite outgrowth).
Perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1) and MAP2.
Conduct quantitative PCR (qPCR) to analyze the expression of neuronal-specific genes.
Visualizations
Caption: RARγ signaling pathway activated by Retinoic Acid or BMS961.
Caption: Workflow for small molecule-directed stem cell differentiation.
Section 3: RORγt Inverse Agonists in Developmental and Immunological Studies
While BMS961 is a RARγ agonist, RORγt inverse agonists represent another important class of small molecules with therapeutic potential, primarily in the context of autoimmune diseases.[8][9]
Mechanism of Action:
RORγt is a transcription factor crucial for the development of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17.[10][11] RORγt inverse agonists bind to the RORγt receptor and stabilize it in an inactive conformation.[10][12] This prevents the recruitment of co-activators and subsequent transcription of RORγt target genes, leading to a reduction in Th17 cell differentiation and IL-17 production.[8][10][12]
Relevance to Embryonic Development:
The direct role of RORγt in early embryonic development is less characterized than that of RARs. However, given the importance of the immune system in maintaining a healthy pregnancy and the inflammatory processes that can impact development, modulating RORγt activity could be a subject of future developmental biology research.
Protocol 2: General Protocol for Assessing the Effect of a RORγt Inverse Agonist on T-Cell Differentiation from Hematopoietic Stem Cells
This protocol provides a generalized approach to study the impact of a RORγt inverse agonist on the differentiation of hematopoietic stem cells (HSCs) into T-cell lineages, a process relevant to both immunology and developmental hematopoiesis.
Materials:
Hematopoietic Stem Cells (HSCs)
Stromal cell line supporting T-cell development (e.g., OP9-DL1)
Differentiation medium (e.g., α-MEM with 20% FBS, IL-7, Flt3-L)
Generic RORγt inverse agonist (stock solution in DMSO)
Plate the OP9-DL1 stromal cell line in tissue culture-treated plates and grow to confluency.
Seed HSCs onto the confluent stromal cell layer in differentiation medium.
Treatment with RORγt Inverse Agonist:
Add the RORγt inverse agonist at various concentrations to the co-culture. Include a vehicle control (DMSO).
Culture for 14-21 days, changing the medium every 3-4 days with fresh cytokines and the RORγt inverse agonist.
Analysis of T-Cell Development:
At various time points, harvest the non-adherent cells from the co-culture.
Stain the cells with a panel of fluorescently labeled antibodies against T-cell surface markers.
Analyze the cell populations by flow cytometry to quantify the proportions of different T-cell progenitor populations and mature T-cells.
Compare the differentiation profiles between the treated and control groups to determine the effect of RORγt inhibition.
This generalized protocol can be adapted to investigate the effects of RORγt modulation on other developmental processes where this receptor may play a role.
Application Notes and Protocols: Topical Application of BMS-961 in Skin Research
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-961 is a potent and selective agonist of the Retinoic Acid Receptor gamma (RARγ), a key regulator of cellular differentiation and prolifera...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-961 is a potent and selective agonist of the Retinoic Acid Receptor gamma (RARγ), a key regulator of cellular differentiation and proliferation in the skin.[1] Its high selectivity for RARγ over RARα and RARβ suggests a potential for targeted therapeutic effects with a reduced risk of side effects associated with non-selective retinoids. These application notes provide a comprehensive overview of the use of BMS-961 in preclinical skin research, including its mechanism of action, quantitative data from published studies, and detailed protocols for its topical application and the evaluation of its biological effects.
Mechanism of Action
BMS-961 selectively binds to and activates RARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, influencing various cellular processes in the skin, including keratinocyte proliferation and differentiation, and the expression of genes related to epidermal homeostasis and retinoid metabolism.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-961 from in vitro and in vivo studies.
Animal Preparation: Anesthetize the mice. Carefully shave a small area (approximately 2x2 cm) on the dorsal skin of each mouse one day prior to the first application.
Solution Preparation: Prepare a stock solution of BMS-961 in a suitable solvent like DMSO, and then dilute it in acetone to the final desired concentration. For a 40 nmol dose in a 20 µL application volume, the final concentration would be 2 mM.
Topical Application: Using a micropipette, carefully and evenly apply 20 µL of the BMS-961 solution (or vehicle control) to the shaved area of the skin.
Treatment Schedule: Repeat the application daily for the desired duration of the experiment (e.g., 4 days).
Observation: Monitor the animals daily for any signs of skin irritation or other adverse effects.
Tissue Collection: At the end of the treatment period, euthanize the mice and collect full-thickness skin biopsies from the treated area for further analysis.
Protocol 2: Analysis of Gene Expression in Skin Tissue by qPCR
Materials:
Collected skin biopsies
RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen)
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
qPCR instrument
Primers for target genes (e.g., Rdh10, Crabp2, Krt4, Spink5, Klk5, Klk7) and a housekeeping gene (e.g., Gapdh)
Procedure:
RNA Extraction: Immediately place the skin biopsies in a suitable lysis buffer and homogenize. Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the BMS-961 treated and vehicle-treated groups, normalized to the housekeeping gene.
Protocol 3: Evaluation of Keratinocyte Proliferation by Immunohistochemistry
This protocol provides a method to assess the reported increase in proliferating keratinocytes.[3]
Materials:
Formalin-fixed, paraffin-embedded skin sections
Primary antibody against a proliferation marker (e.g., Ki-67 or BrdU)
Secondary antibody conjugated to an enzyme (e.g., HRP)
Tissue Preparation: Fix the skin biopsies in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections and mount them on slides.
Immunohistochemistry:
Deparaffinize and rehydrate the tissue sections.
Perform antigen retrieval as required for the specific primary antibody.
Block endogenous peroxidase activity.
Block non-specific antibody binding.
Incubate with the primary antibody (e.g., anti-Ki-67) overnight at 4°C.
Incubate with the HRP-conjugated secondary antibody.
Develop the signal using a DAB substrate kit, which will produce a brown stain in positive cells.
Counterstain with hematoxylin to visualize the cell nuclei.
Imaging and Quantification:
Capture images of the stained sections using a light microscope.
Quantify the number of Ki-67-positive keratinocytes in the basal layer of the epidermis per unit length of the epidermis.
Compare the proliferation index between the BMS-961 treated and vehicle-treated groups.
Proposed Application in a Psoriasis Model
While no studies have been identified that specifically use BMS-961 in a psoriasis model, its known effects on keratinocyte proliferation and differentiation suggest its potential as a therapeutic candidate. The following is a proposed protocol for evaluating BMS-961 in the widely used imiquimod-induced psoriasis-like mouse model.
Protocol 4: Evaluation of Topical BMS-961 in an Imiquimod-Induced Psoriasis-like Mouse Model
Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice
Procedure:
Induction of Psoriasis-like Dermatitis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days.
BMS-961 Application: Begin topical application of BMS-961 or vehicle control on the same day as the first imiquimod application, applying it a few hours after the imiquimod.
Clinical Scoring:
Monitor the mice daily for signs of inflammation (erythema, scaling, and thickness) on the back skin and score using a modified PASI index.
Measure the ear thickness daily using calipers.
Endpoint Analysis: At the end of the experiment, collect skin and ear tissue for:
Histological analysis: H&E staining to assess epidermal thickness (acanthosis), and immunohistochemistry for inflammatory cell markers (e.g., CD3 for T-cells, Ly6G for neutrophils) and proliferation markers (Ki-67).
Gene expression analysis (qPCR): Analyze the expression of pro-inflammatory cytokines (e.g., Il17a, Il22, Il23a) and genes modulated by BMS-961.
Conclusion
BMS-961 represents a valuable research tool for investigating the role of RARγ in skin biology and pathology. The provided protocols offer a starting point for researchers to explore its topical application in various skin research models. Further studies are warranted to fully elucidate its therapeutic potential for skin disorders such as psoriasis.
Technical Support Center: BMS-986094 (BMS961) Solubility and Formulation Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with BMS-986094 (al...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with BMS-986094 (also known as BMS961) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving BMS-986094 in my aqueous buffer. What is the recommended starting solvent?
A1: For many poorly water-soluble compounds like BMS-986094, it is recommended to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies. For in vivo experiments, other solvents such as ethanol, polyethylene (B3416737) glycol (PEG), or various oils may be more appropriate depending on the route of administration.[1]
Q2: My BMS-986094 precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue. Here are a few strategies to mitigate this:
Lower the final concentration: The concentration of BMS-986094 in your final aqueous solution may be above its solubility limit. Try testing a lower final concentration.
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent (like DMSO) in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.[2]
Use a surfactant: Low concentrations of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help to solubilize compounds in in vitro assays, but may not be suitable for cell-based experiments.[2]
Q3: Can I use pH adjustment to improve the solubility of BMS-986094?
A3: Adjusting the pH can be an effective method for solubilizing ionizable compounds.[3][4] BMS-986094 is classified as an alpha amino acid ester, which may have ionizable groups.[5] The solubility of such compounds can be significantly influenced by the pH of the solution. It is advisable to determine the pKa of BMS-986094 to inform a pH adjustment strategy.
Q4: Are there any alternative formulation strategies for in vivo studies?
A4: Yes, for in vivo administration, especially for oral (p.o.) or parenteral routes, more complex formulations are often necessary for poorly soluble compounds. These can include:
Co-solvent systems: Mixtures of solvents like PEG, ethanol, and water.
Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared.[1]
Lipid-based formulations: Solubilizing the compound in oils or other lipid-based carriers can improve absorption.[6]
Troubleshooting Guide
This guide provides a more detailed approach to resolving common solubility issues with BMS-986094.
Issue 1: BMS-986094 powder is not dissolving in the initial organic solvent.
Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.
Troubleshooting Steps:
Try a different organic solvent. See Table 1 for a list of common solvents.
Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as heat can degrade some compounds.
Use sonication to break up aggregates and enhance dissolution.[2]
If the compound still does not dissolve, it may be necessary to prepare a less concentrated stock solution.
Issue 2: The compound precipitates over time in the final aqueous medium.
Possible Cause: The solution is supersaturated, and the compound is crashing out to its thermodynamic solubility limit.
Troubleshooting Steps:
Prepare fresh dilutions immediately before use.[1]
Incorporate a stabilizing excipient in your formulation. For example, for in vivo studies, complexation with cyclodextrins can be explored.[3]
For in vitro assays, consider the use of serum or albumin in the medium, which can help to stabilize some compounds.[2]
Data Presentation
Table 1: Common Organic Solvents for Stock Solutions
Solvent
Abbreviation
Common Use
Considerations
Dimethyl Sulfoxide
DMSO
In vitro assays
Can be toxic to cells at higher concentrations.
Ethanol
EtOH
In vitro, in vivo
Generally well-tolerated at low concentrations.
Polyethylene Glycol
PEG
In vivo
Often used in combination with other solvents.
N,N-Dimethylformamide
DMF
In vitro
Use with caution due to potential toxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of BMS-986094
Weigh the Compound: Accurately weigh out the required amount of BMS-986094 powder. For example, for 1 mL of a 10 mM solution, you would need to calculate the mass based on the molecular weight of BMS-986094.
Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound.
Dissolve: Vortex the solution vigorously. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution. Gentle warming can also be applied.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution into Aqueous Medium for In Vitro Assays
Thaw Stock Solution: Thaw an aliquot of your BMS-986094 DMSO stock solution at room temperature.
Intermediate Dilution (Optional): It can be beneficial to perform an intermediate dilution in your cell culture medium or buffer. For example, dilute the 10 mM stock 1:10 in the medium to create a 1 mM intermediate solution.
Final Dilution: Add the required volume of the stock or intermediate solution to your final assay volume. It is crucial to add the compound solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion and minimize precipitation.
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
Visualizations
Caption: Workflow for preparing and troubleshooting BMS-986094 solutions.
Caption: Decision tree for selecting a solubilization strategy.
Technical Support Center: Optimizing BMS-986094 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986094. The focus is on optimizing the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986094. The focus is on optimizing the compound's concentration for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986094 and what is its mechanism of action?
A1: BMS-986094 is a prodrug of a guanosine (B1672433) nucleotide analogue (2'-C-methylguanosine) that was developed as an inhibitor of the hepatitis C virus (HCV) NS5b RNA-dependent RNA polymerase.[1][2] Its primary mechanism is to interfere with viral replication. However, clinical development was halted due to unexpected cardiotoxicity.[2][3][4][5][6]
Q2: What are the typical concentration ranges of BMS-986094 used in in-vitro cell viability assays?
A2: The effective and cytotoxic concentrations of BMS-986094 can vary depending on the cell type and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Below is a summary of concentrations reported in the literature:
Q3: What is the known mechanism of BMS-986094-induced toxicity?
A3: Studies suggest that the cardiotoxicity of BMS-986094 is not due to direct mitochondrial toxicity.[1][7] Instead, it appears to be mediated by alterations in calcium signaling.[4][6] BMS-986094 has been shown to decrease the expression of genes involved in calcium handling, such as CACNA1C, RYR2, and NCX1, leading to impaired cardiac contractility.[4]
Troubleshooting Guide
This guide addresses common issues that may arise when determining the optimal BMS-986094 concentration for cell viability assays.
Issue 1: High variability between replicate wells.
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
Solution:
Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
Use calibrated pipettes and practice consistent pipetting techniques.
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Issue 2: No significant decrease in cell viability even at high concentrations.
Possible Cause: The chosen cell line may be resistant to BMS-986094, the incubation time may be too short, or the compound may have degraded.
Solution:
Cell Line Selection: Consider using a cell line known to be sensitive to this class of compounds, such as human iPSC-derived cardiomyocytes, if relevant to your research question.[4][6]
Increase Incubation Time: Some compounds require longer exposure to exert their effects. Consider extending the incubation period (e.g., 48 or 72 hours), ensuring to include appropriate vehicle controls for the same duration.
Compound Stability: Prepare fresh stock solutions of BMS-986094 and avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Issue 3: Significant cell death observed in the vehicle control wells.
Possible Cause: The solvent used to dissolve BMS-986094 (e.g., DMSO) is at a toxic concentration.
Solution:
Reduce Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.[8]
Solvent Toxicity Control: Always include a vehicle-only control group in your experiment to assess the effect of the solvent on cell viability.[8]
Issue 4: Inconsistent results between different experiments.
Possible Cause: Variations in cell culture conditions, such as cell passage number, confluency, or reagent variability.
Solution:
Standardize Cell Culture: Use cells within a consistent range of passage numbers and seed them at a standardized density.
Reagent Consistency: Use the same batch of reagents (e.g., serum, media) for the duration of the study if possible. If a new batch is introduced, it may require re-optimization of the assay.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the optimal number of cells per well that ensures they are in the exponential growth phase throughout the experiment.
Methodology:
Cell Seeding: Seed a range of cell densities in a 96-well plate (e.g., from 1,000 to 20,000 cells per well).
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
Data Analysis: Plot cell number (or viability signal) against the initial seeding density. The optimal seeding density will be the one that results in a signal that is in the linear range of the assay at the end of the incubation period.
Protocol 2: Dose-Response Curve for BMS-986094
Objective: To determine the IC50 (half-maximal inhibitory concentration) of BMS-986094 for a specific cell line.
Methodology:
Cell Seeding: Plate cells at the predetermined optimal seeding density in a 96-well plate and allow them to attach overnight.
Compound Dilution: Prepare a serial dilution of BMS-986094 in culture medium. A common approach is a 10-point, 3-fold dilution series, with the highest concentration being at least 10-fold higher than the expected IC50.
Treatment: Remove the existing medium and add the medium containing the different concentrations of BMS-986094. Include vehicle-only and no-treatment controls.
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
Viability Assay: Perform a cell viability assay.
Data Analysis: Plot the percentage of cell viability against the logarithm of the BMS-986094 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Visualizations
Caption: Signaling pathway of BMS-986094 and its off-target effect on cardiotoxicity.
Technical Support Center: Preventing Compound Precipitation in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with compound precipitati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with compound precipitation in cell culture experiments, with a focus on small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my small molecule inhibitor precipitating when I add it to my cell culture medium?
A1: This is a common issue that often arises from the significant difference in solvent properties between your stock solution (typically in DMSO) and the aqueous cell culture medium.[1] Many small molecule inhibitors are hydrophobic and have low aqueous solubility.[1][2] When the concentrated DMSO stock is diluted into the aqueous medium, the DMSO concentration drops dramatically, and the medium may not be able to keep the compound dissolved, causing it to precipitate or "crash out" of solution.[1]
Q2: What is the best solvent for my compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro assays.[3] It can dissolve a broad range of polar and nonpolar molecules and is miscible with water.[3] However, it's crucial to check the compound's datasheet for any specific solvent recommendations.
Q3: How much DMSO is safe for my cells?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity.[3] Most cells can tolerate up to 0.5% DMSO, but some sensitive cell lines may be affected.[2] It is essential to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.[2]
Q4: Can temperature fluctuations cause my compound to precipitate?
A4: Yes, temperature changes can significantly impact compound solubility.[3][4] Removing culture vessels from the incubator repeatedly can cause temperature cycling, which may lead to precipitation.[3] Additionally, high-molecular-weight components in the medium can fall out of solution when exposed to extreme temperature shifts, such as freeze/thaw cycles.
Q5: Could the cell culture medium itself be the cause of precipitation?
A5: Yes, components within the cell culture medium can contribute to precipitation.[4] This can be due to reactions between media components, such as the formation of insoluble calcium salts, or the precipitation of metal supplements like copper, iron, and zinc, especially in serum-free media.[5][6] Changes in pH can also affect the solubility of media components and your compound.[2]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
Question: My compound precipitates instantly when I add my concentrated DMSO stock to the cell culture medium. What should I do?
Answer: This indicates that the compound's aqueous solubility limit has been exceeded. Try the following strategies:
Stepwise Dilution: Instead of adding the highly concentrated stock directly to the full volume of medium, perform a serial dilution. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed (37°C) complete cell culture medium or a buffer/DMSO mixture.[1] The presence of serum proteins can help solubilize the inhibitor.[1] Then, add this intermediate dilution to the final culture volume.
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling.[1] This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.[1]
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[1]
Lower the Final Concentration: Your desired experimental concentration may be too high for the compound's solubility in the final medium. Consider testing a lower concentration range.[2]
Issue 2: Delayed Precipitation in Culture
Question: My compound solution is clear initially, but I observe precipitation after a few hours or days of incubation. What could be the cause?
Answer: Delayed precipitation can be caused by several factors:
Temperature Fluctuations: Minimize the time that culture plates are outside the incubator.[3] If frequent microscopic analysis is necessary, use a heated stage to maintain the temperature.[1]
Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including your compound, exceeding its solubility limit.[3] Ensure proper humidification of the incubator and consider using plates with low-evaporation lids or sealing them with gas-permeable membranes.[3]
Compound Instability: The compound may be degrading over time in the aqueous environment, and the degradation products could be less soluble. Check the manufacturer's datasheet for stability information.[1] You can perform a time-course experiment and analyze the compound's concentration and integrity using methods like HPLC.[2]
pH Changes: Cellular metabolism can alter the pH of the culture medium over time. Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[1]
Data Presentation
Parameter
Recommendation/Observation
Potential Impact on Precipitation
Citation
Final DMSO Concentration
Ideally < 0.1%; acceptable up to 0.5% for many cell lines.
Higher DMSO concentrations can aid solubility but may be toxic to cells.
Protocol: Determining the Maximum Soluble Concentration of a Compound in Cell Culture Medium
This protocol helps determine the highest concentration of your compound that remains soluble in your specific cell culture medium.
Materials:
Your compound stock solution in DMSO.
Complete cell culture medium (including serum, if applicable), pre-warmed to 37°C.
Sterile microcentrifuge tubes or a 96-well plate.
Incubator (37°C, 5% CO2).
Methodology:
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your compound in the complete cell culture medium. Start with a concentration higher than your intended highest experimental concentration. For example, if your highest desired concentration is 10 µM, start with a 20 µM or 40 µM dilution. Include a vehicle control (medium with the same final DMSO concentration but no compound).
Incubation: Incubate the dilutions at 37°C for a period that reflects your planned experiment duration (e.g., 24, 48, or 72 hours).[2]
Visual Inspection: At different time points (e.g., 0, 2, 6, 24 hours), visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.[1][3]
Quantitative Assessment (Optional): For a more objective measure, you can transfer the dilutions to a 96-well plate and read the absorbance at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to the vehicle control indicates precipitation.[3]
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration under your experimental conditions.[3]
Visualizations
Caption: A workflow for preventing compound precipitation in cell culture.
Caption: A hypothetical signaling pathway for a generic BMS kinase inhibitor.
This technical support center provides guidance on the stability and long-term storage of BMS-986177 (Milvexian), along with troubleshooting advice for common issues encountered during experimental procedures. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability and long-term storage of BMS-986177 (Milvexian), along with troubleshooting advice for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for BMS-986177 stock solutions?
A1: For long-term stability of BMS-986177 stock solutions, specific temperature control is critical. For storage up to 6 months, it is recommended to keep the solution at -80°C. For shorter periods of up to 1 month, storage at -20°C is suitable.
Q2: How should I handle BMS-986177 for short-term use?
A2: While detailed data on short-term handling is not extensively available, shipping of the compound at room temperature for less than two weeks is considered acceptable. For routine laboratory use, it is advisable to minimize the time the compound spends at room temperature and protect it from light.
Q3: What are the known incompatibilities of BMS-986177?
A3: BMS-986177 is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent degradation of the compound.
Q4: Are there any known degradation pathways for BMS-986177?
A4: Specific degradation pathways for BMS-986177 have not been detailed in publicly available literature. However, based on its known incompatibilities, it is susceptible to degradation under harsh acidic, basic, or oxidative conditions. Hydrolysis and oxidation are therefore potential degradation pathways.
Q5: My experimental results are inconsistent. Could this be related to the stability of BMS-986177?
A5: Inconsistent results can indeed be a consequence of compound degradation. Ensure that you are adhering to the recommended storage and handling conditions. If you suspect degradation, it is advisable to prepare a fresh stock solution from solid material and compare its performance. A stability-indicating analytical method, such as HPLC, can be used to assess the purity of your stock solution.
Stability and Storage Conditions
Proper storage is crucial to maintain the integrity and activity of BMS-986177. The following table summarizes the recommended storage conditions for stock solutions.
Storage Duration
Temperature
Up to 1 month
-20°C
Up to 6 months
-80°C
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Reduced compound activity in bioassays
Compound degradation due to improper storage or handling.
1. Prepare a fresh stock solution of BMS-986177.2. Aliquot the stock solution to minimize freeze-thaw cycles.3. Store aliquots at the recommended temperature (-20°C for up to 1 month, -80°C for up to 6 months).4. Verify the concentration and purity of the stock solution using a validated analytical method if available.
Precipitation observed in stock solution upon thawing
Poor solubility or compound degradation.
1. Gently warm the solution to room temperature and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing the stock solution in a different solvent system, ensuring compatibility with your experimental setup.3. Filter the solution through a 0.22 µm filter before use to remove any undissolved particles.
Inconsistent results between experimental batches
Variability in compound integrity.
1. Use a single, quality-controlled batch of BMS-986177 for the entire study, if possible.2. Ensure consistent preparation, storage, and handling of the compound for each experiment.3. Perform a system suitability test before each experimental run to ensure the reliability of your assay.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for BMS-986177.
Objective: To identify potential degradation products and pathways for BMS-986177 under various stress conditions.
HPLC system with a UV or Mass Spectrometry (MS) detector
Photostability chamber
Oven
Methodology:
Preparation of Stock Solution: Prepare a stock solution of BMS-986177 in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in an oven for a defined period.
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
Data Evaluation:
Calculate the percentage of degradation of BMS-986177 under each stress condition.
Identify and characterize the major degradation products using techniques like mass spectrometry.
Visualizations
Caption: Workflow for a forced degradation study of BMS-986177.
Caption: Potential degradation pathways for BMS-986177.
Troubleshooting
Technical Support Center: BMS-986165 (Deucravacitinib)
Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive resources to identify and minimize potential off-target effects of BMS-986165 (Deucravacitinib), a selective a...
Author: BenchChem Technical Support Team. Date: December 2025
Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive resources to identify and minimize potential off-target effects of BMS-986165 (Deucravacitinib), a selective allosteric TYK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986165 and how does it relate to its selectivity?
A1: BMS-986165, also known as Deucravacitinib (B606291), is a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic domain, BMS-986165 is an allosteric inhibitor.[4][5] It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][6][7] This unique mechanism of action is responsible for its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), thereby reducing the likelihood of off-target effects associated with broader JAK inhibition.[8][9]
Q2: What are the known on-target effects of BMS-986165?
A2: By selectively inhibiting TYK2, BMS-986165 effectively blocks the signaling of key cytokines implicated in various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[2][3][9] This targeted inhibition of the TYK2 pathway leads to a reduction in inflammation and has shown efficacy in treating conditions like plaque psoriasis and psoriatic arthritis.[1][3][4] In clinical studies, treatment with deucravacitinib has been shown to reduce the expression of psoriasis-associated genes and inflammatory markers such as IL-17A, IL-19, and beta-defensin.[7][10]
Q3: How can I be confident that the observed phenotype in my experiment is due to on-target TYK2 inhibition by BMS-986165?
A3: While BMS-986165 is highly selective, it is crucial to validate that your experimental observations are a direct result of TYK2 inhibition. A multi-faceted approach is recommended:
Use a Structurally Unrelated TYK2 Inhibitor: Compare the phenotype induced by BMS-986165 with that of another potent and selective TYK2 inhibitor with a different chemical scaffold. Consistent results across different inhibitors strengthen the evidence for an on-target effect.
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out TYK2 in your cellular model. If the phenotype observed with BMS-986165 treatment is recapitulated in the TYK2-deficient cells, it strongly suggests an on-target effect.[11][12]
Rescue Experiments: In cells treated with BMS-986165, introduce a drug-resistant mutant of TYK2. If the on-target effects are rescued, but any suspected off-target effects are not, this provides compelling evidence for the specificity of the compound.[13]
Issue 1: I am observing a phenotype that is not consistent with the known functions of the IL-12/IL-23/Type I IFN pathways.
Possible Cause: This could indicate a potential off-target effect or the involvement of a previously uncharacterized TYK2-dependent signaling pathway in your specific experimental system.
Troubleshooting Steps:
Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that BMS-986165 is binding to TYK2 in your cells at the concentration used.[11][12]
Perform a Kinome-wide Scan: To identify potential off-target kinases, subject BMS-986165 to a broad kinase profiling panel.[11][13] This will provide data on its inhibitory activity against a wide range of kinases.
Dose-Response Analysis: Carefully titrate BMS-986165 to determine the minimal concentration required to achieve the desired on-target effect.[11] Unexplained phenotypes that only appear at higher concentrations are more likely to be due to off-target interactions.
Orthogonal Validation: Use a non-pharmacological approach, such as siRNA-mediated knockdown of TYK2, to see if the unexpected phenotype is replicated.[12] A discrepancy between the inhibitor and genetic knockdown would point towards an off-target effect of the compound.
Issue 2: My results with BMS-986165 are inconsistent across different experimental batches or cell lines.
Possible Cause: Inconsistent results can arise from variations in experimental conditions, cell line integrity, or compound stability.
Troubleshooting Steps:
Compound Quality Control: Ensure the purity and integrity of your BMS-986165 stock. Verify its concentration and check for any signs of degradation.
Cell Line Authentication: Confirm the identity and purity of your cell lines using methods like short tandem repeat (STR) profiling.
Standardize Experimental Conditions: Maintain consistent cell densities, passage numbers, and treatment durations across all experiments.
Assess Basal Pathway Activity: The basal activity of the TYK2 signaling pathway may vary between cell lines. Measure the baseline phosphorylation levels of downstream targets like STATs to ensure your model is appropriate.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of BMS-986165 (Deucravacitinib)
Objective: To determine the selectivity of BMS-986165 by screening it against a large panel of kinases.[13]
Methodology:
Compound Preparation: Prepare a stock solution of BMS-986165 (e.g., 10 mM in DMSO). For screening, a concentration significantly higher than the on-target IC50 is typically used (e.g., 1 µM).
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases.
Binding or Activity Assay: The service will typically perform either a competition binding assay to measure the affinity of the compound for each kinase or a functional assay to measure the inhibition of kinase activity.
Data Analysis: The results are usually presented as the percent inhibition at a given concentration or as IC50/Ki values for any kinases that show significant inhibition. This data will reveal the selectivity profile of BMS-986165 across the kinome.
Protocol 2: Western Blot for Phospho-STAT Analysis
Objective: To assess the on-target activity of BMS-986165 by measuring the phosphorylation status of downstream STAT proteins.
Methodology:
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells if necessary to reduce basal signaling. Treat the cells with BMS-986165 at various concentrations for a predetermined time, followed by stimulation with a relevant cytokine (e.g., IL-23 or IFN-α).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein on an SDS-PAGE gel.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate the membrane with primary antibodies against phosphorylated STATs (e.g., p-STAT3 for the IL-23 pathway) and total STATs overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in STAT phosphorylation upon BMS-986165 treatment indicates on-target activity.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of BMS-986165 to TYK2 in a cellular context.[11][12]
Methodology:
Cell Treatment: Treat intact cells with BMS-986165 or a vehicle control for a specific duration.
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TYK2 at each temperature by Western blot or other protein detection methods.
Data Analysis: Plot the amount of soluble TYK2 as a function of temperature for both the vehicle- and BMS-986165-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: TYK2 Signaling Pathway and Mechanism of BMS-986165 Inhibition.
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
Technical Support Center: Managing Deucravacitinib (BMS-986165)-Associated Effects in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Deucravacitinib (B606291) (BMS-986165) in experimental settings. It addresses potential challenges...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Deucravacitinib (B606291) (BMS-986165) in experimental settings. It addresses potential challenges and offers troubleshooting strategies related to the compound's known effects.
Frequently Asked Questions (FAQs)
Q1: What is Deucravacitinib (BMS-986165) and what is its primary mechanism of action?
Deucravacitinib (also known as Sotyktu®) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Unlike traditional Janus kinase (JAK) inhibitors that target the highly conserved ATP-binding site in the catalytic domain, Deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][4] This allosteric inhibition stabilizes the inactive conformation of TYK2, thereby blocking downstream signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[2][5][6] This selective mechanism of action is crucial for its therapeutic effects in immune-mediated diseases.[1][6]
Q2: Is general cytotoxicity a common issue with Deucravacitinib?
Current research and clinical data suggest that Deucravacitinib's unique allosteric inhibition of TYK2 leads to a favorable safety profile with a lower incidence of off-target effects compared to pan-JAK inhibitors.[1][7] While adverse events have been reported in clinical trials, widespread, non-specific cytotoxicity is not a commonly reported characteristic of Deucravacitinib. The reported adverse effects are generally related to its immunomodulatory activity.[8][9]
Q3: What are the most frequently observed adverse effects in clinical studies?
The most common adverse reactions reported in clinical trials (occurring in ≥1% of patients and more frequently than placebo) include upper respiratory infections, increased blood creatine (B1669601) phosphokinase, herpes simplex, mouth ulcers, folliculitis, and acne.[8]
Q4: How does the selectivity of Deucravacitinib for TYK2 minimize off-target effects?
Deucravacitinib's high selectivity for the TYK2 pseudokinase domain, which is less conserved among JAK family members, allows it to avoid the inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[1][10][11] This is in contrast to many traditional JAK inhibitors that bind to the conserved ATP-binding site and can lead to broader JAK inhibition, which is associated with side effects like hematologic changes and hyperlipidemia.[12]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Viability in In Vitro Cultures
While not a hallmark of Deucravacitinib, if you observe unexpected cytotoxicity in your cell-based assays, consider the following troubleshooting steps.
Possible Causes & Solutions:
High Compound Concentration: The IC50 of Deucravacitinib for inhibiting TYK2-mediated signaling is in the low nanomolar range (2-14 nM in cellular assays).[2] Concentrations significantly exceeding this may lead to off-target effects.
Recommendation: Perform a dose-response curve to determine the optimal concentration for TYK2 inhibition without affecting cell viability. Start with concentrations in the low nanomolar range and titrate upwards.
Solvent Toxicity: Deucravacitinib is often dissolved in DMSO for in vitro use.[11] High concentrations of DMSO can be toxic to cells.
Recommendation: Ensure the final DMSO concentration in your cell culture media is well below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to rule out solvent effects.
Cell Line Sensitivity: Certain cell lines may be inherently more sensitive to perturbations in the signaling pathways modulated by Deucravacitinib.
Recommendation: If possible, test the compound on a panel of cell lines to assess for cell-type-specific effects. Consider using a cell line with a known dependence on the IL-12, IL-23, or Type I IFN pathways for a positive control.
Issue 2: In Vivo Model Shows Signs of Systemic Toxicity
If you observe signs of systemic toxicity in your animal models, such as weight loss or lethargy, consider the following.
Possible Causes & Solutions:
Inappropriate Dosing: The effective dose in preclinical models can vary. For instance, in a mouse model of IL-23-induced acanthosis, oral doses of 15 mg/kg twice daily were effective.[2]
Recommendation: Conduct a dose-escalation study to find the therapeutic window for your specific model. Monitor animals closely for clinical signs of toxicity.
Off-Target Pharmacological Effects: Although highly selective, at very high doses, off-target effects cannot be entirely ruled out.
Recommendation: Correlate pharmacokinetic data with pharmacodynamic readouts and any observed toxicity to establish a clear relationship between drug exposure and effect.
Data Summary
Table 1: In Vitro Potency of Deucravacitinib (BMS-986165)
Protocol: Assessing Cell Viability in Response to Deucravacitinib
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the duration of the assay and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of Deucravacitinib in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Deucravacitinib or the vehicle control.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Viability Assay: Use a standard cell viability assay, such as one based on MTT, MTS, or a fluorescent live/dead stain, according to the manufacturer's instructions.
Data Analysis: Read the plate using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration.
Caption: Workflow for assessing Deucravacitinib's effect on cell viability.
Deucravacitinib Signaling Pathway
The diagram below illustrates the selective inhibition of the TYK2-mediated signaling pathway by Deucravacitinib.
Caption: Selective allosteric inhibition of TYK2 by Deucravacitinib.
Technical Support Center: BMS-986165 (Deucravacitinib) In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the selective TYK2 inhibitor, BMS-986165 (Deucravacitinib). O...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the selective TYK2 inhibitor, BMS-986165 (Deucravacitinib). Our goal is to help you achieve optimal in vivo performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of BMS-986165?
A1: BMS-986165, also known as Deucravacitinib (B606291), is described as an orally bioavailable compound.[1] While specific percentages across different preclinical species are not consistently published in the provided search results, its successful clinical development and approval for oral administration in humans underscore its favorable absorption characteristics.[2][3] In humans, the absolute bioavailability of oral solid dosage formulations has been studied, and the drug is rapidly absorbed.[4][5]
Q2: My in vivo study is showing low or variable plasma exposure of BMS-986165. What are the potential causes?
A2: Several factors could contribute to suboptimal plasma exposure. Consider the following:
Formulation: BMS-986165 is a crystalline solid. For improved bioavailability, formulations using a spray-dried dispersion of the amorphous form in a solid polymer matrix have been developed.[6] If you are preparing your own formulation, inconsistent conversion to or maintenance of the amorphous state could lead to variable dissolution and absorption.
Vehicle Selection: The choice of vehicle for administration is critical. A common formulation for preclinical studies involves a suspension in a vehicle like 10% DMSO, 40% PEG300, and 50% water or saline.[1] Solubility and stability in the chosen vehicle should be confirmed.
Metabolic Stability: While BMS-986165 was optimized for metabolic stability, issues can still arise. A key optimization step in its development was the deuteration of a methoxy (B1213986) group to prevent the in vivo formation of a less selective metabolite.[7] If you are using a non-deuterated analog, you may observe rapid metabolism.
Intestinal Permeability: The chemical structure of BMS-986165 was optimized to enhance intestinal permeability, for example, by replacing a pyridine (B92270) with a pyridazine (B1198779) ring.[7]
Q3: How does deuteration impact the in vivo properties of BMS-986165?
A3: Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, was a critical step in the development of Deucravacitinib.[7] This "deuterium switcheroo" was implemented to address a specific metabolic liability observed in vivo with an earlier version of the molecule.[7] The modification successfully slowed the rate of metabolic conversion of a key side chain, leading to a more stable and selective drug profile in the body.[7]
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Low Bioavailability
Poor dissolution of the compound.
Ensure the use of a formulation that enhances solubility, such as an amorphous solid dispersion. A patent describes a spray-dried dispersion of amorphous BMS-986165 in a polymer matrix.[6] For preclinical studies, ensure complete solubilization in a suitable vehicle like a DMSO/PEG300/water mixture.[1]
High first-pass metabolism.
The deuteration of BMS-986165 was specifically designed to mitigate rapid metabolism.[7] Verify the identity and purity of your compound. If using a non-deuterated analog, expect higher metabolic clearance.
Poor intestinal permeability.
The core structure of BMS-986165 was optimized for permeability.[7] If issues persist, consider co-administration with permeability enhancers in your experimental model, though this would be a deviation from standard protocols.
High Variability in Exposure
Inconsistent formulation preparation.
Standardize your formulation protocol. If preparing a suspension, ensure uniform particle size and consistent dosing. For solutions, confirm the compound remains fully dissolved.
Animal-to-animal differences in metabolism or absorption.
Increase the number of animals per group to improve statistical power. Ensure consistent dosing technique and timing relative to feeding schedules.
Unexpected Metabolite Profile
Use of a non-deuterated analog.
Confirm the isotopic purity of your BMS-986165 sample. The deuterated methyl group is key to its metabolic profile.[7]
Species-specific metabolism.
Be aware that metabolic pathways can differ between species. The primary human metabolism is via CYP1A2.[8]
Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic data for Deucravacitinib from a first-in-human study.
Prepare the vehicle. A common vehicle can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O.
First, dissolve the BMS-986165 powder in DMSO.
Add the PEG300 to the DMSO solution and mix thoroughly.
Add the Tween 80 and mix until the solution is clear.
Finally, add the ddH₂O or saline dropwise while vortexing to reach the final volume.
The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary. Use the formulation immediately for best results.[9]
Protocol 2: In Vivo Administration and Blood Sampling
Objective: To assess the pharmacokinetic profile of BMS-986165 in a rodent model.
Procedure:
Fast animals overnight prior to dosing, with water available ad libitum.
Administer the prepared BMS-986165 formulation via oral gavage at the desired dose volume.
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Process blood samples to obtain plasma and store at -80°C until analysis.
Analyze plasma concentrations of BMS-986165 using a validated LC-MS/MS method.
how to avoid BMS961 degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle BMS-986261 during experiments to minimize degradation and ensure experimental reproducibili...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle BMS-986261 during experiments to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of small molecule inhibitors like BMS-986261?
A1: Several factors can contribute to the degradation of small molecule inhibitors. These include:
Temperature: Elevated temperatures can accelerate chemical degradation.
pH: The stability of a compound can be highly dependent on the pH of the solution.
Light: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.
Oxidation: Reaction with oxygen in the air can lead to oxidative degradation.
Hydrolysis: Reaction with water can break down susceptible chemical bonds.
Improper Storage: Incorrect storage conditions, such as temperature fluctuations or exposure to humidity, can compromise compound integrity.
Contamination: Contaminants in solvents or on labware can catalyze degradation reactions.
Q2: How should I properly store BMS-986261 to ensure its stability?
A2: While specific stability data for BMS-986261 is not publicly available, general best practices for storing potent small molecule inhibitors should be followed. It is recommended to store the compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For solutions, it is advisable to prepare fresh stocks for each experiment. If storing solutions, use an appropriate solvent, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q3: What are the signs that my BMS-986261 may have degraded?
A3: Signs of degradation can include:
A decrease in the expected biological activity of the compound.
The appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC or LC-MS) of your sample.
A change in the physical appearance of the compound, such as color or solubility.
Inconsistent results between experiments using different batches or preparations of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with BMS-986261.
Problem
Possible Cause
Suggested Solution
Inconsistent experimental results
Compound degradation due to improper handling or storage.
1. Prepare fresh stock solutions of BMS-986261 from a new vial of solid compound.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.3. Store all stock solutions at -80°C and protect from light.4. Run a quality control check on your compound using an analytical method like HPLC or LC-MS to assess its purity.
Loss of compound activity over time
The compound is unstable in the experimental buffer or medium.
1. Assess the stability of BMS-986261 in your specific experimental buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC or LC-MS.2. If instability is detected, consider adjusting the pH of the buffer or adding antioxidants (if compatible with your experiment).3. Prepare fresh dilutions of the compound immediately before each experiment.
Precipitation of the compound in aqueous buffer
Low solubility of BMS-986261 in the experimental medium.
1. Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your experimental system and does not exceed the recommended limit (typically <0.5%).2. Use a solubilizing agent, if appropriate for your assay.3. Prepare a more dilute stock solution and add a larger volume to your assay, being mindful of the final solvent concentration.
Experimental Protocols
Protocol 1: Preparation of BMS-986261 Stock Solution
Allow the vial of solid BMS-986261 to equilibrate to room temperature before opening to prevent condensation of moisture.
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
Vortex briefly and sonicate if necessary to ensure complete dissolution.
Aliquot the stock solution into single-use, light-protected tubes.
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of BMS-986261 in Experimental Buffer
Prepare a solution of BMS-986261 in your experimental buffer at the final working concentration.
Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
Immediately analyze the aliquot by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantify the peak area of the parent BMS-986261 compound at each time point to determine the percentage of degradation.
Data Presentation
Table 1: Example Stability Data for BMS-986261 in Experimental Buffer A at 37°C
Time (hours)
Peak Area of BMS-986261
% Remaining
0
1,500,000
100%
2
1,485,000
99%
4
1,455,000
97%
8
1,410,000
94%
24
1,275,000
85%
This is example data. Researchers should generate their own data for their specific experimental conditions.
Visualizations
Caption: Recommended experimental workflow for using BMS-986261 to minimize degradation.
Troubleshooting
Technical Support Center: BMS961 Treatment Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS961, a selective retinoic acid receptor-γ (RARγ) agonist. The information is tailored for...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS961, a selective retinoic acid receptor-γ (RARγ) agonist. The information is tailored for scientists and drug development professionals to aid in refining BMS961 treatment duration for an optimal experimental response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for BMS961 in cell culture experiments?
The optimal concentration of BMS961 is cell-type dependent and should be determined empirically through a dose-response experiment. However, a common starting range is between 10 nM and 1 µM. For example, in studies on neuronal differentiation of P19 embryonal carcinoma cells, concentrations around 100 nM have been used. In studies with keratinocytes, effective concentrations may vary.
Q2: How long should I treat my cells with BMS961 to observe a significant response?
The optimal treatment duration is highly dependent on the biological process being investigated.
For short-term responses like gene expression changes: Effects can often be observed as early as 3 to 6 hours after treatment. A time-course experiment covering 3, 6, 12, 24, and 48 hours is recommended to capture both early and late transcriptional events.
For cellular processes like proliferation: A treatment duration of 24 to 72 hours is typically required to observe significant changes in cell number or proliferation markers.
For long-term differentiation protocols: Treatment can extend from several days to weeks. For instance, neuronal differentiation protocols may involve continuous treatment for 10 days or longer.[1]
Q3: What is the mechanism of action for BMS961?
BMS961 is a selective agonist for the retinoic acid receptor-γ (RARγ). It binds to RARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various cellular responses, including anti-inflammatory effects, and regulation of cell proliferation and differentiation.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
No observable effect of BMS961 treatment
Compound Instability: Retinoids can be sensitive to light and oxidation, especially in serum-free media.
Prepare fresh stock solutions of BMS961 in a suitable solvent like DMSO. Aliquot and store at -80°C, protected from light. When adding to culture media, minimize exposure to light. Consider the use of media supplemented with serum or albumin to improve stability.
Suboptimal Concentration: The concentration of BMS961 may be too low to elicit a response.
Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell type and assay.
Incorrect Treatment Duration: The treatment time may be too short or too long to observe the desired effect.
Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for your endpoint measurement.
Low Receptor Expression: The target cells may have low endogenous expression of RARγ.
Verify RARγ expression in your cell line using qPCR or Western blotting. If expression is low, consider using a different cell model or overexpressing RARγ.
High Cell Death/Toxicity
High Concentration of BMS961: Excessive concentrations of the agonist can lead to cytotoxicity.
Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the toxic concentration range of BMS961 for your cells. Use concentrations well below the toxic threshold.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle control (medium with solvent only) in all experiments.
Inconsistent or Variable Results
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the response to treatment.
Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Compound Degradation: Repeated freeze-thaw cycles of the BMS961 stock solution can lead to degradation.
Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Data Presentation
Table 1: Hypothetical Time-Course of BMS961 Treatment on Keratinocyte Proliferation
This table illustrates a representative experiment to determine the optimal treatment duration of 100 nM BMS961 on the proliferation of human keratinocytes.
Treatment Duration (hours)
Cell Viability (% of Control)
Ki67 Positive Cells (%)
0 (Control)
100 ± 5.2
35 ± 3.1
24
115 ± 6.1
48 ± 4.5
48
135 ± 7.8
62 ± 5.9
72
128 ± 6.5
58 ± 5.2
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Hypothetical Time-Course of BMS961 Treatment on Gene Expression in Neuronal Progenitor Cells
This table shows a representative experiment on the effect of 100 nM BMS961 on the relative mRNA expression of a neuronal differentiation marker over time.
Treatment Duration (hours)
Relative Gene Expression (Fold Change)
0 (Control)
1.0 ± 0.1
6
2.5 ± 0.3
12
5.8 ± 0.7
24
12.3 ± 1.5
48
9.7 ± 1.1
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Time-Course Analysis of BMS961 on Keratinocyte Proliferation using MTT Assay
Cell Seeding: Seed human keratinocytes in a 96-well plate at a density of 5 x 10³ cells/well in keratinocyte growth medium. Allow cells to attach overnight.
BMS961 Preparation: Prepare a stock solution of BMS961 in DMSO. Dilute the stock solution in keratinocyte growth medium to the desired final concentration (e.g., 100 nM). Ensure the final DMSO concentration is below 0.1%.
Treatment: Replace the medium in the wells with the BMS961-containing medium or vehicle control medium.
Incubation: Incubate the plate for various durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
MTT Assay:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Analysis of Gene Expression by quantitative Real-Time PCR (qPCR)
Cell Seeding and Treatment: Seed neuronal progenitor cells in a 6-well plate. Treat with BMS961 or vehicle control for the desired time points (e.g., 0, 6, 12, 24, 48 hours).
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
qPCR: Perform qPCR using cDNA, gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the 0-hour time point.
Visualizations
Caption: Signaling pathway of BMS961.
Caption: Workflow for determining optimal treatment duration.
validating the selectivity of BMS961 for RARγ over RARα and RARβ
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the selective binding and functional activity of BMS961 for the Retinoic Acid Receptor gamma (RARγ) over its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective binding and functional activity of BMS961 for the Retinoic Acid Receptor gamma (RARγ) over its alpha (RARα) and beta (RARβ) isotypes. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support the validation of BMS961 as a potent and selective RARγ agonist.
Quantitative Selectivity Profile of BMS961
The selectivity of BMS961 for RARγ has been determined through functional assays that measure the concentration-dependent activation of each RAR isotype. The data clearly demonstrates a significant preference for RARγ.
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway of Retinoic Acid Receptors (RARs)
Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and embryonic development. They function as heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, which inhibit gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates the transcription of target genes.[2]
The determination of BMS961 selectivity involves two primary types of assays: binding assays and transactivation assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of BMS961 for RARα, RARβ, and RARγ.
General Protocol:
Receptor Preparation: Human recombinant RARα, RARβ, and RARγ ligand-binding domains (LBDs) are expressed and purified.
Radioligand: A radiolabeled retinoid with known high affinity for the RARs, such as [³H]-all-trans retinoic acid, is used.
Incubation: A constant concentration of the radioligand and purified RAR-LBD are incubated with increasing concentrations of the unlabeled competitor ligand (BMS961).
Separation: The bound and free radioligand are separated. This is often achieved by rapid filtration through a filter that retains the receptor-ligand complex.
Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Caption: General Workflow for a Radioligand Binding Assay.
Transactivation (Reporter Gene) Assay
This cell-based assay measures the functional consequence of ligand binding, which is the activation of gene transcription.
Objective: To determine the EC50 of BMS961 for inducing transcription mediated by RARα, RARβ, and RARγ.
General Protocol:
Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HeLa) is used.
Transfection: The cells are transiently transfected with two plasmids:
An expression vector containing the full-length cDNA for one of the RAR isotypes (α, β, or γ).
A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple copies of a RARE.
Treatment: The transfected cells are treated with increasing concentrations of BMS961.
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
Data Analysis: The reporter activity is plotted against the concentration of BMS961 to generate a dose-response curve, from which the EC50 value is determined.
Caption: General Workflow for a Transactivation Reporter Assay.
Conclusion
The presented data and methodologies validate the high selectivity of BMS961 for RARγ. The approximately 33-fold greater potency for RARγ compared to RARβ, and the lack of activity at RARα, establish BMS961 as a valuable tool for investigating the specific biological functions of the RARγ isotype in research and drug development.
A Comparative Guide to Selective RARγ Agonists: BMS961 vs. CD1530
For Researchers, Scientists, and Drug Development Professionals The selection of a specific retinoic acid receptor γ (RARγ) agonist is a critical decision in research and drug development. This guide provides an objectiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of a specific retinoic acid receptor γ (RARγ) agonist is a critical decision in research and drug development. This guide provides an objective comparison of two prominent selective RARγ agonists, BMS961 and CD1530, focusing on their performance backed by available experimental data.
Introduction
Retinoic acid receptors (RARs) are nuclear hormone receptors that are essential regulators of cell growth, differentiation, and apoptosis.[1] The γ-subtype (RARγ) is particularly crucial in biological processes such as chondrogenesis and the maintenance of skin homeostasis, making it a significant therapeutic target for a variety of diseases, including dermatological disorders and certain types of cancer.[1] BMS961 and CD1530 are synthetic retinoids engineered for selective activation of RARγ, which may offer more targeted therapeutic effects with a reduced side-effect profile compared to non-selective RAR agonists.
Performance Data
The following tables provide a summary of the quantitative data currently available for BMS961 and CD1530. It is important to note that this data has been compiled from various studies, and there is a lack of direct, head-to-head comparisons of these compounds under identical experimental conditions.
Table 1: Potency and Selectivity
Compound
Parameter
Value
Receptor Subtype
BMS961
ED₅₀
30 nM
RARγ
Activity at RARα
No activity reported
RARα
CD1530
ED₅₀
150 nM
RARγ
ED₅₀
1,500 nM
RARβ
ED₅₀
2,750 nM
RARα
Kd
150 nM
RARγ
Kd
1,500 nM
RARβ
Kd
2,750 nM
RARα
AC₅₀
1.8 nM
RARγ
Data Interpretation Notes:
ED₅₀ (Half-maximal effective concentration): This value represents the concentration of an agonist that induces a response halfway between the baseline and maximum effect. A lower ED₅₀ value is indicative of higher potency. The available data suggests that BMS961 is a more potent activator of RARγ than CD1530.[2][3]
Kd (Dissociation constant): This is the concentration of a ligand at which half of the receptor binding sites are occupied. A lower Kd value signifies a higher binding affinity.
AC₅₀ (Half-maximal activation concentration): This is the concentration of an agonist that elicits a response halfway between the baseline and the maximum response in terms of receptor activation.
Selectivity: The selectivity of a compound is indicated by the ratio of its ED₅₀ or Kd values for different receptor subtypes. For CD1530, the substantially higher ED₅₀ and Kd values for RARα and RARβ in comparison to RARγ highlight its selectivity for the γ-subtype.[2][3][4]
Experimental Protocols
The ability to replicate and validate scientific findings is dependent on detailed experimental protocols. The following is a generalized protocol for a transactivation assay, a common method for evaluating the activity of RARγ agonists.
Transactivation Assay for RARγ Agonist Activity
This cell-based assay quantifies the ability of a compound to activate the RARγ receptor, leading to the expression of a reporter gene.
1. Cell Culture and Transfection:
A suitable mammalian cell line, such as HEK293T or COS-7, which does not have high endogenous levels of RARs, should be used.
The cells are co-transfected with two plasmids: an expression vector containing the full-length human RARγ cDNA and a reporter plasmid with a retinoic acid response element (RARE) upstream of a reporter gene, such as luciferase or β-galactosidase.
A third plasmid expressing a control reporter, like Renilla luciferase, can be included to normalize for transfection efficiency.
2. Compound Treatment:
Following transfection, the cells are plated in a multi-well format (e.g., a 96-well plate).
Serial dilutions of the test compounds (BMS961, CD1530) and a reference agonist, such as all-trans retinoic acid, are prepared in the appropriate cell culture medium.
The diluted compounds are then added to the cells, which are incubated for a specified duration, typically between 18 and 24 hours.
3. Reporter Gene Assay:
The cells are lysed to release the reporter protein.
The activity of the reporter enzyme is measured (e.g., luciferase activity is measured using a luminometer).
The reporter gene activity is normalized to the activity of the control reporter to account for any variations in cell number and transfection efficiency.
4. Data Analysis:
The normalized reporter activity is plotted against the logarithm of the compound concentration.
The resulting data is fitted to a sigmoidal dose-response curve to determine the ED₅₀ value.
A similar protocol is outlined in the technical manual for a commercially available RARγ assay kit from Indigo Biosciences, which lists both BMS961 and CD1530 as reference agonists.[5]
Signaling Pathway
The activation of RARγ by an agonist such as BMS961 or CD1530 triggers a series of molecular events that culminate in the regulation of target gene expression.
Caption: RARγ Signaling Pathway.
Pathway Description: In its unliganded state, the RARγ/RXR heterodimer binds to the Retinoic Acid Response Element (RARE) on DNA and associates with a co-repressor complex, which suppresses gene transcription. When an agonist like BMS961 or CD1530 binds to RARγ, it induces a conformational change in the receptor. This change leads to the dissociation of the co-repressor complex and the recruitment of a co-activator complex, which in turn initiates the transcription of target genes.
Conclusion
BMS961 and CD1530 are both valuable pharmacological tools for investigating the function of RARγ in health and disease. Based on the currently available data, BMS961 appears to be a more potent RARγ agonist than CD1530. However, the optimal choice of agonist will be dictated by the specific experimental design, including the cell type or animal model under investigation and the desired concentration range to elicit a biological response. The absence of direct comparative studies underscores the need for additional research to fully delineate the relative performance of these two important compounds. It is advisable for researchers to carefully evaluate the existing data and, when feasible, conduct their own dose-response experiments to identify the most appropriate agonist for their specific research needs.
Validating BMS-986278's Impact on Target Gene Expression: A Comparative Guide to qPCR and RNA-Seq
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two gold-standard molecular biology techniques, quantitative Polymerase Chain Reaction (qPCR) and Ribonucl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two gold-standard molecular biology techniques, quantitative Polymerase Chain Reaction (qPCR) and Ribonucleic Acid Sequencing (RNA-Seq), for validating the target gene expression of BMS-986278, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Understanding the molecular effects of this compound is crucial for its development as a potential therapeutic for fibrotic diseases. While direct quantitative gene expression data for BMS-986278 is not publicly available, this guide will utilize data from studies on similar LPA1 antagonists to illustrate the application of these validation methods.
Introduction to BMS-986278 and its Target: LPA1
BMS-986278 is an investigational small molecule designed to block the activity of the LPA1 receptor.[1][2] LPA1 is a G protein-coupled receptor that, when activated by its ligand lysophosphatidic acid (LPA), triggers a signaling cascade implicated in the initiation and progression of fibrosis.[3] The LPA-LPA1 signaling axis is known to promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of excessive extracellular matrix deposition, a hallmark of fibrotic diseases. By inhibiting LPA1, BMS-986278 aims to disrupt these pro-fibrotic processes.
The LPA1 Signaling Pathway
The binding of LPA to LPA1 activates several downstream signaling pathways, primarily through the coupling of G proteins Gαi, Gαq, and Gα12/13. These pathways ultimately lead to the transcriptional regulation of genes involved in cell proliferation, migration, and fibrosis. Key downstream effectors include the Rho/ROCK pathway, which influences cytoskeletal changes, and the activation of transcription factors that upregulate pro-fibrotic genes such as those for collagen and other extracellular matrix components.
LPA1 Signaling Pathway and the inhibitory action of BMS-986278.
Comparison of qPCR and RNA-Seq for Target Gene Validation
The validation of a drug's effect on its target gene expression is a critical step in preclinical and clinical development. Both qPCR and RNA-Seq are powerful techniques for this purpose, each with its own advantages and disadvantages.
Feature
Quantitative PCR (qPCR)
RNA-Sequencing (RNA-Seq)
Principle
Targeted amplification and quantification of specific cDNA sequences.
High-throughput sequencing of the entire transcriptome.
Scope
Hypothesis-driven: Analyzes a limited number of pre-selected genes.
Hypothesis-generating: Provides a global, unbiased view of gene expression.
Sensitivity
Very high, capable of detecting low-abundance transcripts.
High, dependent on sequencing depth.
Specificity
High, determined by the design of primers and probes.
Very high, provides sequence-level information.
Throughput
Low to medium, suitable for analyzing a few genes in many samples.
High, ideal for analyzing the entire transcriptome in fewer samples.
Cost
Relatively low cost per sample for a small number of genes.
Higher initial cost per sample, but cost-effective for whole-transcriptome analysis.
Data Analysis
Relatively straightforward, based on amplification curves and cycle thresholds.
Complex, requires specialized bioinformatics expertise and computational resources.
Application
Validation of known gene expression changes, biomarker analysis.
Discovery of novel transcripts, alternative splicing, and global gene expression profiling.
Experimental Data: Validation of LPA1 Antagonist Effects on Pro-fibrotic Gene Expression
While specific data for BMS-986278 is not available, the following table presents representative qPCR data from a study on the LPA1/LPA3 antagonist Ki16425, demonstrating its effect on the mRNA levels of key pro-fibrotic genes in a mouse model of bleomycin-induced skin fibrosis. This data illustrates the type of results that would be expected from a validation study of BMS-986278.
Gene
Gene Function
Treatment Group
Relative mRNA Expression (Fold Change vs. Control)
p-value
TGF-β1
Key pro-fibrotic cytokine
Bleomycin + Vehicle
3.5 ± 0.4
< 0.01
Bleomycin + Ki16425 (10 mg/kg)
1.8 ± 0.3
< 0.05
CTGF
Connective tissue growth factor, downstream of TGF-β1
Bleomycin + Vehicle
4.2 ± 0.5
< 0.01
Bleomycin + Ki16425 (10 mg/kg)
2.1 ± 0.4
< 0.05
Collagen α1(I)
Major component of the extracellular matrix
Bleomycin + Vehicle
5.1 ± 0.6
< 0.01
Bleomycin + Ki16425 (10 mg/kg)
2.5 ± 0.5
< 0.05
Data is hypothetical and based on findings from studies on LPA1 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for qPCR and RNA-Seq for the validation of target gene expression.
Quantitative PCR (qPCR) Protocol
This protocol outlines the key steps for validating the expression of target genes downstream of the LPA1 receptor.
A streamlined workflow for qPCR-based gene expression validation.
Cell Culture and Treatment: Plate primary human lung fibroblasts at a desired density. Treat cells with BMS-986278 at various concentrations and a vehicle control for a specified time period.
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., COL1A1, ACTA2, CTGF) and a reference gene (e.g., GAPDH, B2M), and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
Real-Time PCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
RNA-Sequencing (RNA-Seq) Protocol
This protocol provides a general workflow for a comprehensive analysis of the transcriptome in response to BMS-986278 treatment.
An overview of the RNA-Seq workflow for global gene expression analysis.
Sample Preparation: Similar to the qPCR protocol, begin with cell culture, treatment with BMS-986278, and high-quality total RNA extraction.
Library Preparation:
mRNA Enrichment/rRNA Depletion: Isolate messenger RNA (mRNA) using oligo(dT) beads or deplete ribosomal RNA (rRNA) to enrich for transcripts of interest.
Fragmentation and Priming: Chemically fragment the enriched RNA into smaller pieces.
First and Second Strand cDNA Synthesis: Reverse transcribe the fragmented RNA into first-strand cDNA, followed by the synthesis of the second strand.
End Repair, A-tailing, and Adapter Ligation: Prepare the ends of the double-stranded cDNA for the ligation of sequencing adapters.
Library Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis:
Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
Alignment: Align the high-quality reads to a reference genome.
Gene Expression Quantification: Count the number of reads mapping to each gene.
Differential Expression Analysis: Use statistical methods to identify genes that are significantly upregulated or downregulated in the BMS-986278-treated samples compared to the control.
Conclusion
Both qPCR and RNA-Seq are indispensable tools for validating the mechanism of action of novel therapeutic agents like BMS-986278. While qPCR offers a targeted and cost-effective approach for confirming the modulation of specific genes within the LPA1 signaling pathway, RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, enabling the discovery of novel downstream targets and off-target effects. The choice between these methods, or their complementary use, will depend on the specific research question and the stage of drug development. The illustrative data and protocols provided in this guide serve as a foundation for designing robust experiments to elucidate the molecular effects of BMS-986278 and other LPA1 antagonists.
Head-to-Head Comparison: BMS-961 and Tamibarotene in Retinoid Receptor Signaling
In the landscape of targeted therapies, particularly those modulating nuclear receptor signaling, BMS-961 and Tamibarotene represent two distinct approaches to targeting Retinoic Acid Receptors (RARs). While both are syn...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted therapies, particularly those modulating nuclear receptor signaling, BMS-961 and Tamibarotene represent two distinct approaches to targeting Retinoic Acid Receptors (RARs). While both are synthetic retinoids, their selectivity for RAR isotypes and, consequently, their primary therapeutic applications and research focus areas differ significantly. This guide provides a detailed, data-supported comparison of BMS-961 and Tamibarotene for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
Feature
BMS-961
Tamibarotene
Primary Target
Retinoic Acid Receptor γ (RARγ)
Retinoic Acid Receptor α (RARα) and β (RARβ)
Selectivity
Selective RARγ agonist
Selective RARα/β agonist
Therapeutic Focus
Primarily investigational in non-oncology fields
Hematological malignancies (APL, AML, MDS)
Clinical Stage
Preclinical
Approved in Japan for APL; Clinical trials for AML and MDS
Quantitative Analysis: Potency and Selectivity
A direct quantitative comparison of BMS-961 and Tamibarotene is challenging due to the lack of head-to-head studies. However, data from independent in vitro assays provide insights into their respective potencies and selectivities.
BMS-961 and Tamibarotene exert their effects by binding to specific RARs, which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Tamibarotene's Mechanism in Hematological Malignancies:
In diseases like Acute Promyelocytic Leukemia (APL), characterized by the PML-RARα fusion protein, and in subsets of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) with RARA overexpression, Tamibarotene acts as a potent RARα agonist. This leads to the degradation of the oncogenic fusion protein or the overcoming of the transcriptional repression caused by high levels of unliganded RARα, respectively. The ultimate result is the induction of differentiation and apoptosis in malignant cells.[1][6]
BMS-961's Mechanism (Investigational):
BMS-961, as a selective RARγ agonist, is primarily investigated for its role in cellular differentiation and development, particularly in tissues where RARγ is highly expressed, such as cartilage and skin. Its potential applications in oncology are not well-established. Preclinical studies have shown its involvement in regulating chondrogenesis and skin homeostasis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for assays used to characterize Tamibarotene and a general protocol for RAR transactivation assays relevant to BMS-961.
Tamibarotene: HL-60 Cell Differentiation Assay
This assay is used to assess the ability of Tamibarotene to induce differentiation of the human promyelocytic leukemia cell line, HL-60, into a more mature granulocytic phenotype.
Objective: To quantify the differentiation-inducing activity of Tamibarotene.
Materials:
HL-60 cells
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
Tamibarotene (stock solution in DMSO)
All-trans retinoic acid (ATRA) as a positive control
Nitroblue tetrazolium (NBT) solution
Phorbol 12-myristate 13-acetate (PMA)
Phosphate-buffered saline (PBS)
Microscope and hemocytometer
Procedure:
Cell Culture: Maintain HL-60 cells in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL. Add varying concentrations of Tamibarotene or ATRA to the cell cultures. Include a vehicle control (DMSO).
Incubation: Incubate the cells for 72-96 hours.
NBT Reduction Assay:
Harvest the cells by centrifugation.
Resuspend the cells in fresh medium containing 1 mg/mL NBT and 200 ng/mL PMA.
Incubate for 25 minutes at 37°C.
Add a drop of the cell suspension to a microscope slide and count the number of cells containing blue-black formazan (B1609692) deposits (differentiated cells) versus unstained cells.
Calculate the percentage of differentiated cells for each treatment condition.
This type of assay is used to measure the ability of a compound to activate a specific RAR isotype, leading to the transcription of a reporter gene.
Objective: To determine the EC50 of BMS-961 for RARγ.
Materials:
Mammalian cell line (e.g., HEK293T, HeLa)
Expression vector for the specific RAR isotype (e.g., pCMX-hRARγ)
Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase, β-galactosidase)
Transfection reagent
BMS-961 (stock solution in DMSO)
Cell culture medium and reagents
Lysis buffer and substrate for the reporter enzyme
Procedure:
Cell Culture and Transfection:
Culture the chosen cell line to an appropriate confluency.
Co-transfect the cells with the RAR expression vector and the RARE-reporter plasmid using a suitable transfection reagent.
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of BMS-961. Include a vehicle control.
Incubation: Incubate the cells for another 24 hours.
Cell Lysis and Reporter Assay:
Wash the cells with PBS and lyse them using the appropriate lysis buffer.
Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized reporter activity against the logarithm of the BMS-961 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Preclinical and Clinical Landscape
The preclinical and clinical development of Tamibarotene is significantly more advanced, particularly in the field of oncology, compared to BMS-961.
Tamibarotene:
Preclinical: Extensive preclinical studies have demonstrated Tamibarotene's efficacy in inducing differentiation and apoptosis in APL, AML, and MDS cell lines and patient-derived xenograft models.[6] It has also been shown to have anti-angiogenic effects.
Clinical: Tamibarotene is approved in Japan for the treatment of relapsed/refractory APL.[3][4] Numerous clinical trials are ongoing to evaluate its efficacy in combination with other agents for the treatment of newly diagnosed and relapsed/refractory AML and MDS, particularly in patients with RARA overexpression.
BMS-961:
Preclinical: The majority of published preclinical data on BMS-961 focuses on its role in developmental biology, such as its effects on chondrogenesis and skin homeostasis.[7] There is a scarcity of publicly available data on its evaluation in oncology models.
Clinical: There are no publicly listed clinical trials for BMS-961 in oncology or other therapeutic areas.
Summary and Future Directions
BMS-961 and Tamibarotene are valuable research tools for dissecting the specific roles of RARγ and RARα/β in various biological processes. Tamibarotene has a well-defined therapeutic application in hematological malignancies, with a clear mechanism of action and a significant body of clinical data. In contrast, the therapeutic potential of BMS-961, particularly in oncology, remains largely unexplored.
For researchers in drug development, the distinct selectivity profiles of these compounds offer opportunities to investigate the therapeutic implications of selectively targeting individual RAR isotypes. Future research could explore the potential of RARγ agonists like BMS-961 in cancers where this receptor plays a key role, or in combination therapies. For Tamibarotene, ongoing clinical trials will further delineate its role in the treatment of AML and MDS and potentially expand its application to other malignancies with a dependency on the RARα signaling pathway. The development of more selective RARβ agonists and antagonists will also be crucial to further unravel the complex biology of retinoic acid signaling in health and disease.
Deucravacitinib (BMS-986165): An In Vivo Efficacy Comparison in Preclinical Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo efficacy of Deucravacitinib (B606291) (BMS-986165), a first-in-class, oral, selective, allosteric...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Deucravacitinib (B606291) (BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), against other therapeutic alternatives in various preclinical models of autoimmune diseases. The data presented is compiled from publicly available experimental studies to support researchers in the evaluation of this novel therapeutic agent.
Deucravacitinib's unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[1][2] This targeted approach aims to modulate the signaling of key cytokines implicated in a range of immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), while potentially mitigating off-target effects associated with broader JAK inhibition.[1][3][4]
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Deucravacitinib in various preclinical models of autoimmune diseases, offering a comparative look at its performance against other agents where data is available.
Table 1: Efficacy of Deucravacitinib in a Murine Model of Psoriasis
Animal Model
Treatment
Dosing Regimen
Key Efficacy Readouts
Results
Comparator Efficacy
IL-23-induced ear swelling in mice
Deucravacitinib
15 mg/kg, PO, BID for 9 days
Reduction in ear swelling (acanthosis)
As effective as an anti-IL-23 adnectin positive control.[5]
N/A
Deucravacitinib
30 mg/kg, PO, BID for 9 days
Reduction in ear swelling (acanthosis), inhibition of inflammatory cellular infiltration, and blockade of inflammatory cytokine expression (IL-17A, IL-21, IL-12, IL-23)
More effective than the anti-IL-23 adnectin positive control.[5]
N/A
Table 2: Efficacy of Deucravacitinib in a Murine Model of Systemic Lupus Erythematosus (SLE)
Induction of Psoriasis-like Inflammation: Intradermal injection of IL-23 into the ears of the mice to induce epidermal hyperplasia (acanthosis) and inflammatory cellular infiltration.
Treatment Groups:
Vehicle control
Deucravacitinib (7.5, 15, and 30 mg/kg, administered orally twice daily for 9 days)
Anti-IL-23 adnectin (positive control)
Efficacy Endpoints:
Measurement of ear thickness to assess acanthosis.
Histological evaluation of ear biopsies to assess epidermal hyperplasia and inflammatory cellular infiltration.
Quantitative polymerase chain reaction (qPCR) analysis of skin biopsies to measure the expression of inflammatory cytokines (IL-17A, IL-21, and subunits of IL-12 and IL-23).
Pharmacokinetic Analysis: Measurement of drug levels in blood to correlate with in vitro mouse whole blood IC50 values.[5]
Murine Model of Systemic Lupus Erythematosus (NZB/W F1 Mice)
Animal Model: NZB/W F1 lupus-prone mice, which spontaneously develop an autoimmune disease that closely resembles human SLE, including the development of nephritis.
Treatment Groups:
Vehicle control
Deucravacitinib (up to a maximum of 30 mg/kg, administered orally once daily for three months)
Efficacy Endpoints:
Monitoring for the development of nephritis (specific parameters such as proteinuria levels and kidney histology were assessed).
Evaluation of overall tolerability and survival.[5]
Murine Model of Inflammatory Bowel Disease (Anti-CD40-Induced Colitis)
Animal Model: SCID mice.
Induction of Colitis: Administration of an anti-CD40 antibody to induce an IL-12-driven systemic wasting disease and colitis.
Assessing the Specificity of BMS-986196: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the specificity of the Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-986196, with a focus on the use of knocko...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of the Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-986196, with a focus on the use of knockout (KO) models for target validation. While specific studies employing knockout models for BMS-986196 are not yet publicly available, this document outlines the established methodologies and expected outcomes based on preclinical data for BMS-986196 and comparative data from other BTK inhibitors.
BMS-986196 is a brain-penetrant, covalent inhibitor of BTK currently in clinical development for the treatment of multiple sclerosis.[1][2][3][4] For any targeted therapy, ensuring that the drug's therapeutic effects are mediated through its intended target (on-target effects) and not through unintended interactions with other molecules (off-target effects) is critical. Knockout models provide the gold standard for such validation by allowing a direct comparison of a drug's activity in the presence and complete absence of its putative target.[5]
Comparative Selectivity of BTK Inhibitors
The landscape of BTK inhibitors has evolved from the first-generation compound, ibrutinib, to second-generation inhibitors like acalabrutinib (B560132) and zanubrutinib, which were designed for improved selectivity to minimize off-target effects.[6][7][8][9] Preclinical data suggests that BMS-986196 is a potent and highly selective BTK inhibitor.[1][2][3] The following table summarizes the selectivity profiles of several BTK inhibitors based on in vitro kinase screening. A lower number of off-target kinases inhibited indicates higher specificity.
Inhibitor
Class
Primary Indication(s)
Known Off-Target Kinases of Note
Reference
BMS-986196
Covalent, irreversible
Multiple Sclerosis
Data from comprehensive kinome scans not publicly detailed, but described as "highly selective".
To understand how a BTK inhibitor's specificity is assessed, it is crucial to visualize both the biological pathway it targets and the experimental process for validation.
Caption: Simplified BTK Signaling Pathway in B-Cells.
The diagram above illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream effectors like PLCγ2, ultimately resulting in the activation of transcription factors such as NF-κB that promote B-cell proliferation and survival.[15][16][17][18]
Caption: Experimental Workflow for Specificity Assessment.
Experimental Protocols
The following protocols outline a generalized approach to validate the on-target specificity of a BTK inhibitor like BMS-986196 using a knockout cell line model.
Generation of a BTK Knockout Cell Line via CRISPR-Cas9
This protocol describes the generation of a stable BTK knockout cell line from a parental line that expresses BTK (e.g., a human B-cell lymphoma line like TMD8).
Materials:
Parental cell line (e.g., TMD8)
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the BTK gene.
Lentiviral packaging plasmids.
HEK293T cells for virus production.
Transfection reagent.
Puromycin or other selection antibiotic.
96-well plates for single-cell cloning.
Antibodies for Western blot: anti-BTK and anti-loading control (e.g., GAPDH).
Methodology:
gRNA Design: Design and clone two to three gRNAs targeting a conserved, early exon of the BTK gene to maximize the likelihood of generating a loss-of-function frameshift mutation.
Lentivirus Production: Co-transfect HEK293T cells with the Cas9/gRNA vector and packaging plasmids to produce lentiviral particles.
Transduction: Transduce the target parental cell line with the generated lentivirus.
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
Single-Cell Cloning: Isolate single cells from the surviving population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate monoclonal cell lines.
Validation: Expand the monoclonal lines and screen for the absence of BTK protein expression by Western blot. Confirm the gene knockout at the genomic level by Sanger or next-generation sequencing of the targeted locus.
Cellular Assay for On-Target vs. Off-Target Effects
This protocol compares the cytotoxic or anti-proliferative effects of BMS-986196 in the generated wild-type (WT) versus BTK knockout (KO) cell lines.
Materials:
Validated BTK WT and KO cell lines.
BMS-986196.
Cell culture medium and supplements.
96-well plates.
Cell viability reagent (e.g., CellTiter-Glo®).
Plate reader for luminescence.
Methodology:
Cell Plating: Seed both WT and BTK KO cells at an equal, optimized density in 96-well plates.
Drug Treatment: Treat the cells with a serial dilution of BMS-986196 (e.g., 10-point, 3-fold dilution starting from 10 µM). Include a vehicle control (DMSO).
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence) on a plate reader.
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for both cell lines.
Expected Data and Interpretation
The primary readout from the cellular assay is a comparison of the IC50 values. A significant shift in the IC50 value between the WT and KO lines is the hallmark of an on-target effect.
Table 1: Hypothetical Proliferation Data for BMS-986196 and a Non-Specific Kinase Inhibitor
Compound
Cell Line
Target
IC50 (nM)
Interpretation
BMS-986196
Wild-Type
BTK
10
Potent inhibition of proliferation in cells with the target.
BMS-986196
BTK Knockout
BTK
>10,000
Loss of potency confirms that the anti-proliferative effect is BTK-dependent (On-Target).
Control Inhibitor Y
Wild-Type
Putative Target Z
50
Inhibition of proliferation in wild-type cells.
Control Inhibitor Y
Target Z Knockout
Putative Target Z
65
No significant change in potency indicates the effect is independent of Target Z (Off-Target).
In this hypothetical scenario, BMS-986196 shows a potent anti-proliferative effect in WT cells, which is lost in cells lacking BTK. This demonstrates high specificity. In contrast, "Control Inhibitor Y" inhibits the growth of both WT and knockout cells with similar potency, indicating its cytotoxic effect is mediated through one or more off-target molecules.[5]
A Comparative Guide to the Pharmacokinetic Profiles of Retinoic Acid Receptor (RAR) Agonists
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent Retinoic Acid Receptor (RAR) agonists. The information is in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent Retinoic Acid Receptor (RAR) agonists. The information is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, which are crucial for the development of novel therapeutics targeting the RAR signaling pathway.
Introduction to RAR Agonists
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2][3][4] RAR agonists, which are compounds that activate these receptors, have been successfully developed for the treatment of various dermatological conditions and certain types of cancer.[2][5] The therapeutic efficacy and safety of these agents are intrinsically linked to their pharmacokinetic properties. Understanding these profiles is essential for optimizing dosing regimens, predicting drug-drug interactions, and designing new molecules with improved therapeutic windows. This guide will compare the pharmacokinetics of four well-established RAR agonists: Tazarotene (B1682939), Adapalene, Bexarotene (B63655), and Tretinoin (B1684217).
RAR Signaling Pathway
RARs function as ligand-dependent transcription factors.[1] Upon binding to an agonist, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.[1] The canonical RAR signaling pathway is initiated by the heterodimerization of an RAR with a Retinoid X Receptor (RXR).[1] This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][6] In the absence of a ligand, the heterodimer is often bound to corepressor proteins, which inhibit gene transcription.[1]
Caption: Simplified RAR Signaling Pathway.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Tazarotene, Adapalene, Bexarotene, and Tretinoin. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in study design, patient populations, and analytical methods.
Experimental Protocols for Pharmacokinetic Analysis
The determination of the pharmacokinetic profiles of RAR agonists involves a series of well-defined experimental procedures. Below are generalized methodologies based on the available literature.
Sample Collection and Preparation
Blood Sampling: For systemic exposure analysis, whole blood samples are typically collected from subjects at predetermined time points following drug administration. Plasma is then separated by centrifugation.
Tissue Sampling: In preclinical studies, tissue samples (e.g., skin, liver) may be collected to assess drug distribution.
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the quantification of drug and metabolite concentrations in biological matrices. For instance, a validated gas chromatography-tandem mass spectrometry method was used to determine plasma tazarotenic acid concentrations.[17]
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is another common technique for analyzing drug concentrations.
Pharmacokinetic Parameter Calculation
Non-compartmental Analysis: This method is often used to determine key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), half-life (t1/2), and clearance directly from the plasma concentration-time data.
The following diagram illustrates a general workflow for a clinical pharmacokinetic study.
Caption: General Clinical Pharmacokinetic Study Workflow.
Conclusion
The pharmacokinetic profiles of RAR agonists are diverse, reflecting their different chemical structures, formulations, and routes of administration. Tazarotene and Adapalene, as topical agents, exhibit low systemic absorption, which is advantageous for minimizing systemic side effects. In contrast, oral agents like Bexarotene and Tretinoin are designed for systemic distribution to treat conditions such as cancer. The differences in their metabolic pathways and half-lives are critical considerations for dosing frequency and potential drug interactions. This comparative guide provides a foundational understanding of these differences, which is paramount for the informed selection and development of RAR agonists for specific therapeutic applications. Further head-to-head clinical studies under standardized conditions would be invaluable for a more direct comparison.
Proper Disposal Procedures for BMS961: A Guide for Laboratory Professionals
Disclaimer: The following guide provides generalized procedures for the disposal of a research compound based on established principles for handling hazardous chemical waste. "BMS961" is identified as a selective RARγ ag...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following guide provides generalized procedures for the disposal of a research compound based on established principles for handling hazardous chemical waste. "BMS961" is identified as a selective RARγ agonist, but a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department and the manufacturer-provided SDS for specific guidance. All disposal procedures must comply with local, state, and federal regulations.[1]
This document is intended to provide essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management of waste containing BMS961.
Core Principles of Chemical Waste Disposal
The safe disposal of laboratory chemicals like BMS961 is guided by several key principles to ensure personnel safety and environmental protection:
Waste Minimization: The primary objective is to reduce the generation of hazardous waste whenever possible.
Segregation: BMS961 waste must be collected and stored separately from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[1]
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents, including the full chemical name and approximate concentration.[1]
Container Integrity: Use waste containers that are in good condition, compatible with the chemical waste, and equipped with secure, tight-fitting lids.[1]
Regulatory Compliance: All disposal activities must adhere to institutional policies and governmental regulations for hazardous waste.[1]
Quantitative Data Summary for Hazardous Waste Handling
The following table summarizes key quantitative parameters for the handling and disposal of hazardous chemical waste, providing a quick reference for laboratory personnel.[1]
Parameter
Guideline
Rationale
Container Fill Volume
Do not exceed 90% of the container's total capacity.
Prevents spills and allows for vapor expansion.[1]
Extremely Hazardous Waste Accumulation (Quantity)
Up to 1 quart may be accumulated before collection is required.
Strict quantity limits are in place for highly toxic substances to minimize risk.[1]
Extremely Hazardous Waste Accumulation (Time)
Must be collected within 90 days from the initial accumulation of waste. If 1 quart or more is accumulated, it must be collected within 3 days.
Time limits ensure that hazardous materials are not stored indefinitely in the laboratory.[1]
Container Rinsing
Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 5% of the container.
Ensures the removal of acutely hazardous residues.[1]
Experimental Protocols
Protocol 1: Decontamination of Labware Contaminated with BMS961
This protocol details the steps for cleaning non-disposable labware (e.g., glass beakers, flasks) that has come into contact with BMS961.
Materials:
Appropriate solvent (e.g., ethanol, methanol) in which BMS961 is soluble
Two rinse basins
Wash basin with laboratory detergent
Deionized water
Appropriately labeled hazardous waste container for solvent rinsate
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
Initial Rinse: In a chemical fume hood, rinse the contaminated labware with a small amount of the selected solvent to remove the bulk of the BMS961 residue. The rinsate must be collected in a designated hazardous waste container.
Second Rinse: Place the labware in the first rinse basin containing the same solvent. Agitate gently to ensure all surfaces are rinsed. Decant the solvent into the hazardous waste container.
Third Rinse: Move the labware to the second rinse basin with fresh solvent and repeat the rinsing process. Collect the rinsate in the hazardous waste container.
Washing: The triple-rinsed labware can now be washed with a standard laboratory detergent and hot water in the wash basin.
Final Rinse: Thoroughly rinse the labware with deionized water.
Drying: Allow the labware to air dry or place it in a drying oven as appropriate.
Protocol 2: Preparation of BMS961 Waste for Disposal
This protocol outlines the procedure for accumulating and preparing liquid and solid waste containing BMS961 for collection by your institution's EH&S department.
Materials:
Compatible, labeled hazardous waste containers for liquid and solid waste
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Chemical fume hood
Procedure:
Waste Segregation: Identify all waste streams containing BMS961, including unused compound, contaminated solvents, and contaminated lab supplies (e.g., gloves, pipette tips).[1] Segregate these from other waste types.
Container Selection and Labeling:
For liquid waste (e.g., contaminated solvents), use a designated, compatible liquid waste container.
For solid waste (e.g., contaminated gloves, weighing paper), use a separate, clearly marked solid waste container.
Label each container with the words "Hazardous Waste," the full chemical name "BMS961," and the approximate concentration and quantity.[1]
Waste Accumulation:
Always handle the transfer of waste within a chemical fume hood while wearing appropriate PPE.[1]
Keep waste containers securely capped at all times, except when adding waste.[1]
Do not mix incompatible waste streams in the same container.
Storage:
Store the waste containers in a designated and properly labeled satellite accumulation area.
This area should have secondary containment to prevent the spread of spills.[1]
Disposal:
Once the container is 90% full or the accumulation time limit is approaching, contact your institution's EH&S department to schedule a pickup.[1]
Do not dispose of BMS961 down the drain or in the regular trash.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of BMS961 waste.
Caption: Decision workflow for the proper segregation and disposal of BMS961 waste streams.
BMS961, with the chemical name 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid, is a selective retinoic acid receptor-γ (RARγ) agonist.[1] As a potent biologica...
Author: BenchChem Technical Support Team. Date: December 2025
BMS961, with the chemical name 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid, is a selective retinoic acid receptor-γ (RARγ) agonist.[1] As a potent biological modulator, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling BMS961. This is a general guideline and may need to be adapted based on the specific procedures and risk assessment.
PPE Category
Recommended Equipment
Eye/Face Protection
Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.
Hand Protection
Nitrile gloves are recommended. Consider double-gloving, especially when handling concentrated solutions or performing tasks with a higher risk of contamination.
Body Protection
A lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown is recommended.
Respiratory Protection
For handling the powdered form of BMS961, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended, especially when working outside of a fume hood.
Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of BMS961. The following step-by-step guidance outlines the key stages of the handling process.
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store BMS961 in a cool, dry, and well-ventilated area, away from incompatible materials.
The storage location should be clearly labeled as containing a potent compound.
2. Weighing and Aliquoting (Powder Form):
All handling of powdered BMS961 should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Before weighing, decontaminate the work surface.
Use dedicated spatulas and weighing boats.
Tare the balance with the weighing boat before adding the compound.
Carefully transfer the desired amount of BMS961 to the weighing boat, avoiding the creation of dust.
After weighing, securely close the primary container.
Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
3. Solution Preparation:
Prepare solutions in a chemical fume hood.
Add the solvent to the weighed BMS961 slowly to avoid splashing.
Ensure the container is properly sealed and labeled with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
When using solutions of BMS961, wear appropriate PPE.
Conduct all procedures that may generate aerosols or splashes within a fume hood.
Avoid direct contact with skin and eyes.
Disposal Plan
Proper disposal of BMS961 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
Solid Waste: All disposable items that have come into contact with BMS961 (e.g., gloves, weighing boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Labeling:
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (BMS961), and the primary hazard (e.g., "Toxic").
3. Storage and Collection:
Store waste containers in a designated satellite accumulation area.
Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of BMS961 down the drain or in the regular trash.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of BMS961.